molecular formula C8H3Cl3N2 B172733 2,4,5-Trichloroquinazoline CAS No. 134517-55-8

2,4,5-Trichloroquinazoline

Cat. No.: B172733
CAS No.: 134517-55-8
M. Wt: 233.5 g/mol
InChI Key: PIEAAARUUJGZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloroquinazoline is a multifunctional halogenated heterocycle of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key synthetic intermediate for the development of novel quinazoline-based therapeutics. The reactivity of the chlorine atoms at the 2, 4, and 5 positions allows for selective substitution, enabling researchers to construct complex molecular architectures for biological evaluation . Research into quinazoline derivatives has established their prominence as scaffolds for designing potent anticancer agents. These compounds are frequently investigated as inhibitors of critical cellular signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases . The structural motif of quinazolines is found in several FDA-approved anticancer drugs, underscoring the therapeutic potential of this chemical class . Beyond oncology, the quinazoline core is a privileged structure explored for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory applications, making this compound a valuable starting point for diverse research programs in hit-to-lead optimization . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEAAARUUJGZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627631
Record name 2,4,5-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134517-55-8
Record name 2,4,5-Trichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134517-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2,4,5-Trichloroquinazoline (CAS No. 134517-55-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline, with the Chemical Abstracts Service (CAS) number 134517-55-8, is a halogenated quinazoline derivative. This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of medicinal chemistry. Its structural features, specifically the reactive chlorine substituents at the 2, 4, and 5 positions, make it a versatile building block for the development of novel therapeutic agents. The quinazoline core is a well-established scaffold in drug discovery, notably for its role in the development of kinase inhibitors targeting signaling pathways implicated in cancer.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is provided below. It is important to note that while some data is available from commercial suppliers, detailed experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

PropertyValueReference
CAS Number 134517-55-8[Generic]
IUPAC Name This compound[Generic]
Synonyms 2,4-DICHLORO-5-CHLOROQUINAZOLINE[Generic]
Molecular Formula C₈H₃Cl₃N₂[Generic]
Molecular Weight 233.48 g/mol [Generic]
Appearance White to off-white or light yellow solid[Generic]
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Soluble in common organic solvents like DMSO and DMF[Inferred]

Spectral Data

Technique Expected Peaks/Signals
¹H NMR Aromatic protons on the benzene ring, with chemical shifts and coupling constants influenced by the chlorine substituent at position 5.
¹³C NMR Signals corresponding to the eight carbon atoms of the quinazoline core. The carbons attached to chlorine and nitrogen atoms would exhibit characteristic downfield shifts.
IR Spectroscopy Characteristic absorption bands for C=N stretching, C=C aromatic stretching, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the chlorination of a corresponding quinazolinedione precursor. This method is a common strategy for the preparation of chloro-substituted quinazolines.

Experimental Protocol: Synthesis of this compound (General Method)

Materials:

  • 5-Chloroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • A tertiary amine base (e.g., N,N-diethylaniline or triethylamine)

  • Anhydrous toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of 5-chloroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride and a high-boiling inert solvent like toluene, a catalytic amount of a tertiary amine base is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The acidic aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a key intermediate in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to bind to the ATP-binding site of various kinases.[1]

Derivatives of this compound have been investigated for a range of biological activities, including:

  • Anticancer: As precursors to EGFR inhibitors for the treatment of non-small cell lung cancer and other solid tumors.[2]

  • Antimalarial: The quinazoline core is found in compounds with activity against Plasmodium falciparum.

  • Antibacterial: Some quinazoline derivatives have shown efficacy against various bacterial strains.

While direct biological activity data for this compound itself is scarce in the public domain, its significance lies in its utility for generating libraries of substituted quinazolines for screening against various biological targets.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key component of the ErbB family of receptor tyrosine kinases. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, which ultimately leads to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth.

Quinazoline-based inhibitors, often synthesized from precursors like this compound, are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascade.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PI3K PI3K Dimerization->PI3K Activates MAPK MAPK Pathway Dimerization->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inhibitor Quinazoline Inhibitor (from this compound) Inhibitor->Dimerization Inhibits (ATP Competitive)

EGFR Signaling Pathway and Quinazoline Inhibition.

Experimental Workflows

Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound and its subsequent use in generating derivatives is outlined below.

Synthesis_Workflow Start Start: 5-Chloroquinazoline-2,4(1H,3H)-dione Chlorination Chlorination with POCl₃ Start->Chlorination Purification Purification (Recrystallization/Chromatography) Chlorination->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization Derivatization Nucleophilic Substitution (e.g., with anilines) Product->Derivatization Derivatives Quinazoline Derivatives Library Derivatization->Derivatives

General workflow for synthesis and derivatization.
Workflow for In Vitro Biological Evaluation

Once a library of quinazoline derivatives has been synthesized from this compound, a standard workflow for their biological evaluation as potential EGFR inhibitors would be as follows.

Biological_Evaluation_Workflow Start Synthesized Quinazoline Derivatives Library Kinase_Assay In Vitro EGFR Kinase Assay Start->Kinase_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT on EGFR-dependent cancer cell lines) Start->Cell_Viability IC50_Kinase Determine IC₅₀ (Kinase Inhibition) Kinase_Assay->IC50_Kinase Hit_Selection Hit Compound Selection IC50_Kinase->Hit_Selection GI50_Cell Determine GI₅₀ (Growth Inhibition) Cell_Viability->GI50_Cell GI50_Cell->Hit_Selection Lead_Optimization Lead Optimization Hit_Selection->Lead_Optimization

Workflow for in vitro evaluation of EGFR inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel quinazoline-based compounds with therapeutic potential. Its primary application lies in the development of EGFR inhibitors for cancer therapy. This guide provides a summary of its known properties, a general synthetic approach, and an overview of its biological context and evaluation workflows. Further research to fully characterize this compound and explore its potential in the synthesis of new bioactive molecules is warranted.

References

2,4,5-Trichloroquinazoline: A Technical Overview of a Scarcely Characterized Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including several approved anticancer drugs that target signaling pathways like those involving the Epidermal Growth Factor Receptor (EGFR).[1] As a trichlorinated derivative, this compound presents a potentially reactive synthetic intermediate for the development of novel therapeutics. The chlorine substituents at the 2, 4, and 5 positions offer opportunities for selective nucleophilic substitution, allowing for the construction of diverse and complex molecular architectures for biological screening.[1]

Despite its potential as a building block in drug discovery, publicly available data on the specific physicochemical properties, detailed synthesis protocols, and biological activities of this compound (CAS No. 134517-55-8) are remarkably limited. This guide summarizes the currently available information and highlights the significant data gaps for this particular chemical entity.

Physicochemical Properties

PropertyValueSource
CAS Number 134517-55-8[2]
Molecular Formula C₈H₃Cl₃N₂[2]
Molecular Weight 233.48 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)ClN/A
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
pKa Not Available
LogP Not Available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently accessible scientific literature. However, general synthetic routes to chlorinated quinazolines often involve the chlorination of a corresponding quinazolinedione or hydroxyquinazoline precursor.

A plausible, though unverified, synthetic approach could start from 5-chloro-2,4(1H,3H)-quinazolinedione.[3] This precursor could potentially be chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of reagents such as triphenylphosphine and a chlorine source to yield the desired this compound.

General Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 5-Chloro-2,4(1H,3H)- quinazolinedione reaction Chlorination (e.g., POCl₃) start->reaction product Crude this compound reaction->product purification Column Chromatography or Recrystallization product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ftir FT-IR Spectroscopy pure_product->ftir

A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. The broader class of quinazoline derivatives is well-known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Given that many quinazoline-based anticancer agents function as kinase inhibitors, particularly of EGFR, it is plausible that this compound could be investigated for similar activities.

Hypothetical Biological Screening Workflow:

G cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies compound This compound assay Cytotoxicity Assay (e.g., MTT, XTT) compound->assay cell_lines Cancer Cell Lines (e.g., A549, MCF-7) cell_lines->assay ic50 Determine IC₅₀ assay->ic50 kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) ic50->kinase_assay pathway_analysis Western Blot (e.g., for p-EGFR, p-Akt) ic50->pathway_analysis

A hypothetical workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry, particularly as a synthetic intermediate for novel therapeutics. However, there is a significant lack of publicly available data on its physicochemical properties, detailed synthetic methods, and biological activities. Further research is required to fully characterize this molecule and to explore its potential in drug discovery and development. The information provided herein serves as a baseline for researchers and scientists interested in this specific and under-investigated quinazoline derivative.

References

2,4,5-Trichloroquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in synthetic and medicinal chemistry. Its strategic placement of chlorine atoms at the 2, 4, and 5 positions of the quinazoline core imparts unique reactivity, making it a valuable intermediate for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the molecular properties, a general synthetic approach, and its relevance in the context of targeted cancer therapy, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₃Cl₃N₂[1]
Molecular Weight 233.49 g/mol [2][3]
IUPAC Name This compound[3]
CAS Number 134517-55-8[1]
Synonyms 2,4-DICHLORO-5-CHLOROQUINAZOLINE[1]

Synthetic Methodology

General Experimental Protocol: Synthesis of Polychlorinated Quinazolines

This protocol is a generalized representation based on common synthetic routes for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

Starting Material: A suitably substituted anthranilic acid or anthranilonitrile derivative.

Key Transformation: Cyclization followed by chlorination.

Step 1: Cyclization to form the Quinazolinone Core

  • A solution of the appropriate anthranilamide or anthranilonitrile precursor is reacted with a one-carbon source, such as formic acid or a derivative, often under acidic or basic conditions, to facilitate the initial cyclization.

  • The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the corresponding quinazolinone intermediate.

  • Upon cooling, the product is isolated by filtration, washed with a suitable solvent, and dried.

Step 2: Chlorination of the Quinazolinone

  • The dried quinazolinone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF).

  • The reaction mixture is heated, typically to reflux, for a period sufficient to achieve complete chlorination at the 2 and 4 positions.

  • After cooling, the excess chlorinating agent is carefully quenched, for example, by pouring the reaction mixture onto crushed ice.

  • The resulting precipitate, the polychlorinated quinazoline, is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of polychlorinated quinazolines.

G Generalized Synthesis Workflow cluster_start Starting Material cluster_cyclization Cyclization cluster_chlorination Chlorination A Substituted Anthranilic Acid or Anthranilonitrile B Quinazolinone Intermediate A->B Formic Acid / Heat C This compound B->C POCl3 or SOCl2 / Heat

Caption: Generalized synthetic workflow for polychlorinated quinazolines.

Role in Drug Development: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]

Quinazoline-based inhibitors, such as Icotinib, are designed to competitively bind to the ATP-binding site within the kinase domain of EGFR, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[6] This inhibition can halt the proliferative signals and induce apoptosis in cancer cells.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

G Simplified EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Quinazoline Inhibitor (Derived from this compound) Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Biological Activity of Quinazoline Derivatives

Derivatives of the quinazoline scaffold have demonstrated a broad range of biological activities. The table below presents a selection of reported half-maximal inhibitory concentrations (IC₅₀) for various quinazoline derivatives against different cancer cell lines, illustrating the potential of this chemical class in oncology research. It is important to note that these are examples from the broader class of quinazolines and not specifically derivatives of this compound, for which public data is limited.

Compound ClassCell LineIC₅₀ (µM)Reference
Quinazoline-fused pyrimidine hybridsSW-480 (Colon Cancer)2.3 ± 5.91[4]
Quinazoline-fused pyrimidine hybridsA549 (Lung Cancer)2.3 ± 5.91[4]
Quinazoline-fused pyrimidine hybridsMCF-7 (Breast Cancer)2.3 ± 5.91[4]
4-Anilino-quinazoline derivative (45a)HT-29 (Colon Cancer)31.23[4]
4-Anilino-quinazoline derivative (45a)MCF-7 (Breast Cancer)39.02[4]
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b)EGFR-TK0.00137[5]
Arecoline Metabolite (Compound 1)A549 (Lung Cancer)3.08 ± 0.19[7]
Arecoline Metabolite (Compound 1)K562 (Leukemia)1.56 ± 0.11[7]

Conclusion

This compound is a synthetically versatile molecule with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating potent inhibitors of key signaling molecules, such as EGFR, underscores its importance for researchers in oncology and medicinal chemistry. The information provided in this guide offers a foundational understanding of its chemical properties, a general synthetic approach, and its biological relevance, serving as a valuable resource for scientific professionals.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4,5-trichloroquinazoline. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages established principles of NMR spectroscopy and empirical data from analogous structures to offer a robust prediction of its spectral characteristics. This information is crucial for the identification, characterization, and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in the table below. The predictions are based on the analysis of substituent effects on the quinazoline ring system, drawing comparisons with known data for related chlorinated quinazolines. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.8 - 8.0Doublet of Doublets (dd)J = 8.5, 1.5
H-77.6 - 7.8Triplet (t)J = 8.0
H-88.1 - 8.3Doublet of Doublets (dd)J = 8.5, 1.0

Note: These are predicted values and may vary slightly from experimental results.

The presence of three chlorine atoms significantly influences the electronic environment of the aromatic protons. The chlorine atoms at positions 2 and 4 are expected to have a pronounced deshielding effect on the protons of the pyrimidine ring (if any were present). The chlorine at position 5 will primarily affect the protons on the benzene ring. The predicted downfield shifts are consistent with the electron-withdrawing nature of the chlorine substituents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented below. These predictions are derived from computational models and analysis of substituent chemical shift (SCS) effects of chlorine on the quinazoline scaffold.

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 158
C-4152 - 155
C-4a125 - 128
C-5135 - 138
C-6128 - 131
C-7129 - 132
C-8127 - 130
C-8a148 - 151

Note: These are predicted values and may vary from experimental results.

The carbons directly bonded to chlorine atoms (C-2, C-4, and C-5) are expected to be significantly deshielded, appearing at lower field in the spectrum. The remaining carbon signals are also influenced by the overall electron-deficient nature of the ring system.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should ensure good solubility of the compound without interfering with the signals of interest.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

G cluster_prep Sample Preparation weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.5-0.7 mL) weigh->dissolve Solubilize filter Filter into NMR Tube dissolve->filter Remove Particulates standard Add Internal Standard (TMS) filter->standard Reference

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters:

      • Spectral Width: ~200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

G cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition start Prepared NMR Sample instrument Insert into NMR Spectrometer start->instrument tune_shim Tune Probe & Shim Magnet instrument->tune_shim H1_pulse Select Pulse Sequence (e.g., zg30) tune_shim->H1_pulse C13_pulse Select Pulse Sequence (e.g., zgpg30) tune_shim->C13_pulse H1_params Set Acquisition Parameters H1_pulse->H1_params H1_acquire Acquire Data H1_params->H1_acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_acquire->process C13_params Set Acquisition Parameters C13_pulse->C13_params C13_acquire Acquire Data C13_params->C13_acquire C13_acquire->process analyze Spectral Analysis process->analyze

Caption: Experimental Workflow for NMR Data Acquisition.

Signaling Pathways and Logical Relationships

The structural information derived from ¹H and ¹³C NMR spectroscopy is based on the fundamental principles of nuclear spin and its interaction with a magnetic field. The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR spectral features.

G cluster_structure Molecular Structure cluster_nmr NMR Spectral Features mol This compound protons Chemically Non-equivalent Protons (H-6, H-7, H-8) mol->protons carbons Chemically Non-equivalent Carbons (C-2, C-4, etc.) mol->carbons substituents Electron-withdrawing Substituents (Cl) mol->substituents H1_shifts ¹H Chemical Shifts (δ) protons->H1_shifts Electronic Environment H1_coupling ¹H-¹H Coupling (J) protons->H1_coupling Through-bond Interactions C13_shifts ¹³C Chemical Shifts (δ) carbons->C13_shifts Electronic Environment substituents->H1_shifts Deshielding Effect substituents->C13_shifts Deshielding Effect

Caption: Relationship between Molecular Structure and NMR Spectra.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. The presented data and protocols are intended to aid researchers in the synthesis, purification, and structural elucidation of this and related compounds. Experimental verification of these predicted values is highly recommended for definitive structural assignment.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2,4,5-trichloroquinazoline. This halogenated heterocyclic compound is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical in the drug development pipeline, and IR and MS are indispensable tools for these purposes. This document outlines detailed experimental protocols, predicted spectral data, and the logical workflow for the analysis of this compound.

Predicted Spectroscopic Data of this compound

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the known spectroscopic behavior of its constituent functional groups and structurally analogous compounds, such as other chlorinated quinazolines.

Table 1: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Vibrational ModePredicted Intensity
3100 - 3050Aromatic C-H StretchWeak
1610 - 1470Aromatic C=C and C=N Ring StretchMedium - Strong
1300 - 1000C-H In-plane BendingMedium
900 - 750C-H Out-of-plane BendingStrong
850 - 600C-Cl StretchStrong
Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data
m/z RatioProposed Fragment IonPredicted Relative AbundanceNotes
232, 234, 236, 238[C₈H₃Cl₃N₂]⁺ (Molecular Ion, M⁺)HighThe isotopic cluster pattern for three chlorine atoms will be observed with approximate relative intensities of 100:98:32:3 for the M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks, respectively.
197, 199, 201[C₈H₃Cl₂N₂]⁺MediumLoss of a chlorine radical (•Cl) from the molecular ion. An isotopic pattern for two chlorines will be present.
162, 164[C₈H₃ClN₂]⁺Medium - LowLoss of a second chlorine radical. An isotopic pattern for one chlorine will be observed.
127[C₈H₃N₂]⁺LowLoss of the third chlorine radical.
101[C₇H₃N]⁺LowPotential fragment arising from the loss of HCN from the [C₈H₃ClN₂]⁺ ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of IR and mass spectra for a solid, small organic molecule such as this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Set the resolution to 4 cm⁻¹.

    • Initiate the spectral acquisition.

  • Data Processing:

    • After acquisition, the software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before injection.[1]

  • Instrument Setup (GC):

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: Use a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Begin with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of approximately 280 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Instrument Setup (MS):

    • Ion Source: Use a standard Electron Ionization (EI) source.

    • Ionization Energy: Set the electron energy to 70 eV.[2]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Source Temperature: Set the ion source temperature to approximately 230 °C.

    • Transfer Line Temperature: Set the temperature of the transfer line from the GC to the MS to prevent condensation (e.g., 280 °C).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Start the GC run and MS data acquisition simultaneously. The MS will continuously record mass spectra of the compounds as they elute from the GC column.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.

    • Analyze the mass spectrum to identify the molecular ion peak and its characteristic isotopic pattern, as well as the major fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the experimental work for the analysis of this compound.

analytical_workflow Analytical Workflow for this compound cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Sample Solid this compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve ATR_FTIR ATR-FTIR Analysis Sample->ATR_FTIR GC_MS GC-MS Analysis Dissolve->GC_MS IR_Data IR Spectrum Data ATR_FTIR->IR_Data IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Data Mass Spectrum Data GC_MS->MS_Data MS_Analysis Molecular Weight & Fragmentation Analysis MS_Data->MS_Analysis Structure_Confirm Structural Confirmation IR_Analysis->Structure_Confirm MS_Analysis->Structure_Confirm

Caption: Experimental workflow for IR and MS analysis.

References

Core Topic: Solubility of 2,4,5-Trichloroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2,4,5-Trichloroquinazoline in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical synthesis and general principles of solubility for related compounds. Additionally, a detailed experimental protocol for determining solubility is provided to enable researchers to generate quantitative data.

Introduction to this compound

This compound is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The reactivity of its chlorine atoms at the 2, 4, and 5 positions allows for selective substitution, making it a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics.[1] Understanding its solubility in different organic solvents is critical for designing synthetic routes, purification processes, and formulation studies.

Qualitative Solubility Profile

Table 1: Organic Solvents Used in Reactions Involving this compound

SolventContext of UseImplied SolubilityReference(s)
Tetrahydrofuran (THF)Used as a co-solvent with aqueous sodium hydroxide in a reaction.Soluble--INVALID-LINK--[2]
2-PropanolUsed as a solvent for the reaction of this compound with N-methylaniline.Soluble--INVALID-LINK--[3]
EthanolMentioned as a solvent for reactions of other quinazoline derivatives and for recrystallization.Likely Soluble--INVALID-LINK--
AcetonitrileMentioned as a desirable non-aqueous medium for reactions involving quinazoline derivatives.Likely Soluble--INVALID-LINK--[2]
N,N-Dimethylformamide (DMF)Noted as a solvent in which other quinazoline derivatives, such as pyrazolo quinazolines, exhibit greater solubility.[4][5]Potentially Soluble
Dimethyl Sulfoxide (DMSO)Mentioned as a solvent for NMR spectral studies of quinazoline derivatives.Likely Soluble--INVALID-LINK--[6]

It is important to note that "soluble" in the context of a reaction medium does not specify the extent of solubility. Further experimental validation is required to determine the precise solubility limits. For quinazoline derivatives in general, solubility tends to increase with temperature.[4][5]

Experimental Protocol for Solubility Determination: Gravimetric Method

A reliable and commonly used method for determining the equilibrium solubility of a crystalline compound is the gravimetric method.[4][5] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetonitrile, THF, DMF, DMSO)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials or flasks with secure caps

  • Calibrated pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • To remove any remaining fine particles, pass the withdrawn sample through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • Evaporate the solvent from the dish under controlled conditions. This can be done in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Continue the evaporation until a constant weight of the solid residue is achieved.

  • Calculation of Solubility:

    • Weigh the evaporation dish containing the dried residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

    Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G A 1. Preparation of Saturated Solution (Excess Solute + Solvent) B 2. Equilibration (Thermostatic Shaker) A->B Agitate at constant T C 3. Separation of Solid (Settling / Centrifugation) B->C Allow to settle D 4. Sample Withdrawal & Filtration (Clear Supernatant) C->D Pipette known volume E 5. Solvent Evaporation (Controlled Conditions) D->E Transfer to pre-weighed dish F 6. Weighing of Residue E->F Achieve constant weight G 7. Calculation of Solubility F->G Mass / Volume

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its use as a reactant in various synthetic protocols suggests its solubility in solvents such as THF, 2-propanol, and likely others like ethanol and acetonitrile. For precise solubility determination, the gravimetric method provides a robust and reliable experimental approach. The protocol and workflow provided in this guide offer a clear path for researchers to generate the necessary quantitative data to support their work in drug discovery and development.

References

Synthesis and Characterization of 2,4,5-Trichloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2,4,5-trichloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible and well-supported synthetic pathway derived from established methodologies for analogous quinazoline derivatives. The characterization data presented is predictive, based on the analysis of structurally related compounds.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the cyclization of 5-chloroanthranilic acid to form 6-chloroquinazoline-2,4(1H,3H)-dione, followed by a chlorination reaction to yield the final product.

Synthesis_Pathway 5-Chloroanthranilic_Acid 5-Chloroanthranilic Acid Step1 Cyclization 5-Chloroanthranilic_Acid->Step1 Urea Urea Urea->Step1 6-Chloroquinazoline-2,4(1H,3H)-dione 6-Chloroquinazoline-2,4(1H,3H)-dione Step1->6-Chloroquinazoline-2,4(1H,3H)-dione Heat Step2 Chlorination 6-Chloroquinazoline-2,4(1H,3H)-dione->Step2 POCl3 POCl3 POCl3->Step2 This compound This compound Step2->this compound Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

This procedure is adapted from general methods for the synthesis of quinazoline-2,4-diones from anthranilic acid derivatives.

Materials:

  • 5-Chloroanthranilic acid

  • Urea

  • Sand

Procedure:

  • In a porcelain dish, thoroughly grind 1 mole equivalent of 5-chloroanthranilic acid with 2 mole equivalents of urea and a small amount of sand to ensure a homogenous mixture.

  • Transfer the mixture to a flask equipped with a reflux condenser.

  • Heat the flask in an oil bath at 150-160°C for 4-5 hours. The mixture will melt, and ammonia gas will evolve.

  • Allow the reaction mixture to cool to room temperature.

  • Treat the solidified mass with dilute hydrochloric acid to remove any unreacted starting materials and byproducts.

  • Filter the crude product, wash with water until the washings are neutral, and then dry.

  • Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 6-chloroquinazoline-2,4(1H,3H)-dione.

Synthesis of this compound

This protocol is based on established procedures for the chlorination of quinazolinones using phosphorus oxychloride.[1][2]

Materials:

  • 6-Chloroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1 mole equivalent of 6-chloroquinazoline-2,4(1H,3H)-dione.

  • Add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 mole equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Gently reflux the mixture in a fume hood for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • The crude product will precipitate out. Filter the solid and wash it thoroughly with cold water.

  • Neutralize the product by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash again with cold water and dry the product under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization Data (Predicted)

Physical and Analytical Data
ParameterPredicted Value
Molecular FormulaC₈H₃Cl₃N₂
Molecular Weight233.49 g/mol
AppearanceOff-white to pale yellow solid
Melting PointExpected to be in the range of 150-180 °C
SolubilitySoluble in chlorinated solvents (DCM, chloroform), moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and insoluble in water.
Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8Doublet1HH-8
~ 7.9 - 8.1Doublet of doublets1HH-7
~ 8.2 - 8.4Doublet1HH-6

Note: The exact chemical shifts and coupling constants will depend on the specific electronic environment created by the three chlorine atoms.

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 120 - 125C-4a
~ 125 - 130C-6, C-8
~ 135 - 140C-7
~ 145 - 150C-5, C-8a
~ 155 - 160C-2, C-4

Note: The signals for carbons bearing chlorine atoms (C-2, C-4, C-5) are expected to be in the downfield region.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100WeakAromatic C-H stretch
1600 - 1620MediumC=N stretch
1550 - 1580StrongAromatic C=C stretch
1000 - 1200StrongC-Cl stretch
800 - 900StrongC-H out-of-plane bending
m/zRelative Intensity (%)Assignment
232, 234, 236Isotopic pattern[M]⁺
197, 199, 201Isotopic pattern[M-Cl]⁺
162, 164Isotopic pattern[M-2Cl]⁺
127[M-3Cl]⁺

Note: The mass spectrum will show a characteristic isotopic cluster for the molecular ion peak due to the presence of three chlorine atoms.

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start 5-Chloroanthranilic Acid + Urea Cyclization Step 1: Cyclization (Heat, 150-160°C) Start->Cyclization Intermediate 6-Chloroquinazoline-2,4(1H,3H)-dione Cyclization->Intermediate Chlorination Step 2: Chlorination (POCl3, Reflux) Intermediate->Chlorination Crude_Product Crude this compound Chlorination->Crude_Product Workup Aqueous Workup (Ice, NaHCO3) Crude_Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Determination Pure_Product->MP

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution.

  • The quenching of the chlorination reaction mixture is highly exothermic and releases toxic HCl gas. Perform this step slowly and carefully behind a safety shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This technical guide provides a proposed synthetic route and predicted characterization data. The experimental procedures should be performed by trained chemists in a suitably equipped laboratory. The authors do not assume any liability for any loss or damage that may result from the use of this information.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the chlorine atoms in 2,4,5-trichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) is crucial for the rational design and synthesis of novel quinazoline-based therapeutics. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the principles governing the selective functionalization of this important molecule.

Core Principle: A Hierarchy of Reactivity

The chlorine atoms in this compound exhibit a distinct and predictable hierarchy of reactivity towards nucleophiles. This selectivity is primarily dictated by the electronic properties of the quinazoline ring system. The pyrimidine ring is inherently electron-deficient, which activates the chlorine atoms at positions C2 and C4 for nucleophilic aromatic substitution. In contrast, the chlorine atom at the C5 position on the fused benzene ring is significantly less reactive under typical SNAr conditions.

The established order of reactivity for nucleophilic displacement is:

C4-Cl > C2-Cl >> C5-Cl

This differential reactivity allows for the sequential and regioselective substitution of the chlorine atoms by carefully controlling the reaction conditions, such as temperature, reaction time, and the nature of the nucleophile.

Reactivity at the C4 Position: The Most Labile Chlorine

The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This high reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

Numerous studies have demonstrated that the C4-chloro group can be selectively displaced by a wide variety of nucleophiles, including amines, anilines, and alkoxides, under relatively mild conditions.[1][2][3][4]

Quantitative Data for C4 Substitution

The following table summarizes representative examples of the selective substitution of the C4-chloro group in chloro-substituted quinazolines.

NucleophileReagents and ConditionsProductYield (%)Reference
Hydrazine hydrateEthanol, 0-5 °C, 2 h2-Chloro-4-hydrazinylquinazoline-[4]
Substituted anilinesDioxane, DIPEA, 80 °C, 12 h2-Chloro-4-(substituted-anilino)quinazolinesHigh[1]
Primary/secondary aminesVarious solvents (THF, Ethanol), Base (NaOAc, Et3N, DIPEA)2-Chloro-4-aminoquinazolines-[1][2]
Experimental Protocol: Selective Synthesis of a 2-Chloro-4-aminoquinazoline Derivative

This protocol is a representative example of the selective substitution at the C4 position.

Synthesis of 2-chloro-4-(N-methylanilino)quinazoline

  • Materials: 2,4-dichloroquinazoline, N-methylaniline, N,N-diisopropylethylamine (DIPEA), Dioxane.

  • Procedure:

    • To a solution of 2,4-dichloroquinazoline (1.0 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere, add N-methylaniline (1.0 mmol) and DIPEA (2.5 mmol).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-(N-methylanilino)quinazoline.

Reactivity at the C2 Position: Substitution under Forcing Conditions

The chlorine atom at the C2 position is less reactive than the C4-chloro group but can be displaced by nucleophiles under more forcing conditions, such as higher temperatures and longer reaction times.[4] This allows for the synthesis of 2,4-disubstituted quinazolines in a stepwise manner. After the initial substitution at C4, the introduction of an electron-donating amino group at this position can further deactivate the C2 position towards nucleophilic attack, necessitating even harsher conditions for the second substitution.

Quantitative Data for C2 Substitution

The following table provides an example of the conditions required for substitution at the C2 position, following a prior substitution at C4.

Starting MaterialNucleophileReagents and ConditionsProductYield (%)Reference
2-Chloro-4-hydrazinylquinazolineHydrazine hydrateIsopropanol, Reflux, 1 h2,4-Dihydrazinylquinazoline-[4]
Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline

This protocol illustrates the conditions necessary for the second substitution at the C2 position.

Synthesis of 2,4-Diaminoquinazoline Derivative

  • Materials: 4-Amino-2-chloroquinazoline derivative, desired amine, suitable high-boiling solvent (e.g., isopropanol, DMF).

  • Procedure:

    • In a sealed tube, dissolve the 4-amino-2-chloroquinazoline derivative (1.0 mmol) in the high-boiling solvent.

    • Add an excess of the desired amine (e.g., 5.0 mmol).

    • Heat the reaction mixture to a high temperature (e.g., reflux or >100 °C) for an extended period (e.g., 24 hours).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the 2,4-diaminoquinazoline derivative.

Reactivity at the C5 Position: The Inert Chlorine

The chlorine atom at the C5 position, being on the carbocyclic ring, is significantly less reactive towards nucleophilic aromatic substitution compared to the chlorines on the pyrimidine ring. The benzene portion of the quinazoline is less electron-deficient, and therefore, the C5 position is not activated for nucleophilic attack under standard SNAr conditions.

Currently, there is a lack of specific experimental data in the searched literature detailing the direct nucleophilic displacement of the C5-chloro group in this compound. It is anticipated that substitution at this position would require harsh reaction conditions, potentially involving transition-metal catalysis (e.g., Buchwald-Hartwig amination) rather than a direct SNAr mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of reactivity and experimental design.

G Reactivity of Chlorine Atoms in this compound This compound This compound C4-Substituted Product C4-Substituted Product This compound->C4-Substituted Product Nucleophile 1 Mild Conditions (e.g., 80°C) C2,C4-Disubstituted Product C2,C4-Disubstituted Product C4-Substituted Product->C2,C4-Disubstituted Product Nucleophile 2 Harsh Conditions (e.g., >100°C, reflux)

Caption: Reaction pathway for the sequential substitution of chlorine atoms.

G Experimental Workflow for Selective Substitution start Start: This compound step1 Step 1: C4 Substitution - Nucleophile 1 - Mild Conditions start->step1 product1 Intermediate: 4-Substituted-2,5-dichloroquinazoline step1->product1 step2 Step 2: C2 Substitution - Nucleophile 2 - Harsh Conditions product1->step2 product2 Final Product: 2,4-Disubstituted-5-chloroquinazoline step2->product2

Caption: A generalized experimental workflow for synthesizing disubstituted quinazolines.

Conclusion

The reactivity of the chlorine atoms in this compound follows a well-defined and exploitable order: C4 > C2 >> C5. The C4-chloro group is readily displaced under mild conditions, while the C2-chloro group requires more forcing conditions for substitution. The C5-chloro group is generally unreactive towards traditional nucleophilic aromatic substitution. This predictable regioselectivity allows for the strategic and controlled synthesis of a wide array of substituted quinazoline derivatives, which are of significant interest in the development of novel therapeutic agents. Further research is warranted to explore methods for the selective functionalization of the C5 position to expand the accessible chemical space of this versatile scaffold.

References

An In-depth Technical Guide to the Electrophilicity of C2, C4, and C5 Positions in 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the C2, C4, and C5 positions of 2,4,5-trichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. Understanding the relative reactivity of these positions towards nucleophiles is crucial for the rational design and synthesis of novel quinazoline-based therapeutics. This document outlines the theoretical principles governing electrophilicity, presents a framework for its quantitative assessment through computational and experimental methods, and offers insights into the expected reactivity patterns based on established chemical principles for related compounds. Detailed experimental protocols for kinetic studies and data interpretation are provided to guide researchers in this area.

Introduction: The Significance of Quinazoline Chemistry

The quinazoline core is a privileged structure in drug discovery, forming the basis of numerous approved and investigational drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinazoline scaffold through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing new therapeutic agents. This compound offers three distinct sites for substitution, and a thorough understanding of the electrophilicity of the C2, C4, and C5 carbons is paramount for achieving regioselective synthesis and optimizing structure-activity relationships (SAR).

Theoretical Framework for Electrophilicity

The electrophilicity of a carbon atom in an aromatic system is influenced by a combination of inductive and resonance effects. In this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the attached chlorine atoms significantly enhances the electrophilic character of the carbon atoms, making them susceptible to nucleophilic attack.

The relative electrophilicity of the C2, C4, and C5 positions can be predicted and quantified using computational chemistry methods. The following descriptors are particularly valuable:

  • Mulliken Atomic Charges: This method partitions the total electron density of a molecule among its constituent atoms. A more positive Mulliken charge on a carbon atom indicates a greater electron deficiency and, consequently, higher electrophilicity.

  • Fukui Functions: Conceptual Density Functional Theory (DFT) provides the Fukui function, f+(r), which identifies the sites in a molecule that are most susceptible to nucleophilic attack. A higher value of the condensed Fukui function on a specific atom suggests a greater reactivity towards nucleophiles.

  • Lowest Unoccupied Molecular Orbital (LUMO) Coefficients: According to Frontier Molecular Orbital (FMO) theory, the LUMO is the primary orbital involved in accepting electrons from a nucleophile. Carbon atoms with a larger coefficient in the LUMO are predicted to be more electrophilic.

Based on the known reactivity of 2,4-dichloroquinazoline, a clear hierarchy of electrophilicity is established for the pyrimidine ring. Nucleophilic attack occurs preferentially at the C4 position under mild conditions, while substitution at the C2 position requires more forcing conditions.[1][2] This strongly suggests that C4 is more electrophilic than C2 . The chlorine atom at the C5 position is attached to the benzene ring, which is generally less activated towards nucleophilic attack compared to the electron-deficient pyrimidine ring. Therefore, the predicted order of electrophilicity is C4 > C2 > C5 .

Quantitative Assessment of Electrophilicity

While theoretical calculations provide valuable predictions, experimental validation is essential for a definitive understanding of the relative reactivity of the C2, C4, and C5 positions. This is typically achieved through kinetic studies of SNAr reactions.

Predicted and Experimental Data
PositionPredicted Mulliken Charge (a.u.)Predicted Fukui Index (f+)Predicted LUMO CoefficientExperimental Relative Reaction Rate (krel)Experimental 13C NMR Chemical Shift (δ, ppm)
C2 Moderately PositiveModerateModerateModerate~150-160
C4 Highly PositiveHighHighHigh~160-170
C5 Slightly PositiveLowLowLow~125-135

Note: The values in this table are illustrative predictions based on general principles of quinazoline chemistry and are intended to serve as a guide for expected results.

Experimental Protocols

Protocol for Kinetic Analysis of SNAr Reactions via HPLC

This protocol outlines a general method for determining the pseudo-first-order rate constants for the reaction of this compound with a nucleophile (e.g., a primary or secondary amine) by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, aniline)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Internal standard (a compound that does not react and has a distinct retention time)

  • Thermostatted reaction vessel

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add the solvent and the internal standard. Allow the mixture to equilibrate thermally.

  • Initiation of Reaction: To initiate the reaction, add a known volume of the nucleophile stock solution (in large excess to ensure pseudo-first-order conditions) followed by the this compound stock solution. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a dilute acid to neutralize an amine nucleophile) and the mobile phase.

  • HPLC Analysis: Inject the quenched and diluted samples into the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material (this compound) and the product(s) relative to the internal standard. Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs).

Protocol for 13C NMR Analysis

13C NMR spectroscopy provides insight into the electronic environment of each carbon atom. A lower electron density (higher electrophilicity) generally results in a downfield chemical shift (higher ppm value).

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum.

  • Data Analysis: Assign the chemical shifts to the C2, C4, and C5 carbons based on established quinazoline NMR data, substituent effects, and, if necessary, 2D NMR techniques (e.g., HMBC, HSQC). A more downfield chemical shift for a carbon atom bearing a chlorine atom is indicative of a more electron-deficient and thus more electrophilic center.

Signaling Pathways and Experimental Workflows

The logical workflow for determining and comparing the electrophilicity of the C2, C4, and C5 positions of this compound can be visualized as follows:

Electrophilicity_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation comp_chem Computational Chemistry (DFT Calculations) mulliken Mulliken Charges comp_chem->mulliken fukui Fukui Functions (f+) comp_chem->fukui lumo LUMO Coefficients comp_chem->lumo prediction Predicted Electrophilicity (C4 > C2 > C5) mulliken->prediction fukui->prediction lumo->prediction kinetics Kinetic Studies (SNAr) hplc HPLC Monitoring kinetics->hplc nmr_kinetics NMR Monitoring kinetics->nmr_kinetics conclusion Confirmed Electrophilicity Ranking hplc->conclusion nmr_kinetics->conclusion nmr_spec 13C NMR Spectroscopy chem_shift Chemical Shift Analysis nmr_spec->chem_shift chem_shift->conclusion prediction->kinetics Guides Experiment prediction->nmr_spec Guides Interpretation

Figure 1. Workflow for determining the electrophilicity of C2, C4, and C5 in this compound.

The following diagram illustrates the generally accepted mechanism for nucleophilic aromatic substitution on a chloroquinazoline, which proceeds through a Meisenheimer-like intermediate.

SNAr_Mechanism reactants This compound + Nucleophile (Nu-) intermediate Meisenheimer-like Intermediate (Anionic σ-complex) reactants->intermediate Nucleophilic Attack (Rate-determining step) products Substituted Quinazoline + Cl- intermediate->products Loss of Leaving Group (Chloride elimination)

References

Stability and Storage of 2,4,5-Trichloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 2,4,5-Trichloroquinazoline (CAS No. 134517-55-8).[1] Specific stability data for this compound is not extensively available in public literature. Therefore, the information presented herein is substantially based on established principles of chemical stability, data from structurally related compounds such as other chlorinated quinazolines and quinolines, and standard pharmaceutical industry practices for stability testing. Researchers are advised to perform their own stability studies to determine definitive storage conditions and shelf-life for their specific samples of this compound.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a synthetic intermediate for novel therapeutics.[2] The reactivity of the chlorine atoms at the 2, 4, and 5 positions makes it a versatile building block for creating diverse molecular architectures.[2] However, the very features that make this compound synthetically attractive may also contribute to its potential instability under various environmental conditions. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory synthesis and storage to its application in research and development.

This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Due to the lack of specific data for this compound, the following recommendations are extrapolated from safety data sheets and handling guidelines for other chlorinated heterocyclic compounds.[3] Proper storage and handling are paramount to prevent degradation and ensure the safety of laboratory personnel.

Table 1: Recommended Storage and Handling Conditions for Chlorinated Quinazoline Analogs

ParameterRecommendationRationale & Considerations
Temperature Store at 2-8°C.Reduced temperature minimizes the rate of potential hydrolytic and thermal degradation reactions. For long-term storage, colder conditions (e.g., -20°C) may be considered, but the compound's solubility and potential for precipitation at lower temperatures should be evaluated.
Light Protect from light. Store in amber vials or light-opaque containers.Halogenated aromatic compounds can be susceptible to photolytic degradation. Exposure to UV or visible light may catalyze the cleavage of carbon-halogen bonds, leading to the formation of impurities.[4]
Moisture/Humidity Store in a dry environment. Use of a desiccator is recommended.The presence of water can lead to hydrolysis of the chloro-substituents on the quinazoline ring, a common degradation pathway for such compounds.[5][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation, especially if the compound is to be stored for an extended period.
Container Use well-sealed, chemically resistant containers (e.g., glass or appropriate plastic).Prevents exposure to moisture and atmospheric oxygen. Ensure container material is compatible with chlorinated organic compounds.
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]Chlorinated organic compounds can be hazardous, and appropriate safety precautions should always be observed.[3]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Forced degradation studies are essential to identify these pathways and the resulting degradation products.

  • Hydrolysis: The chloro-substituents, particularly at the 2- and 4-positions of the quinazoline ring, are susceptible to nucleophilic substitution by water, leading to the formation of hydroxylated impurities. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[7] The presence of activating or deactivating groups on the ring will influence the rate and regioselectivity of oxidation.

  • Photolysis: As mentioned, exposure to light can induce the homolytic cleavage of the C-Cl bonds, generating radical intermediates that can lead to a variety of degradation products.

  • Thermolysis: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule. The thermal stability of related heterocyclic compounds has been shown to be influenced by the nature and position of substituents.[8][9][10]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to stress conditions and analyzing the resulting samples using a stability-indicating analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[11][12][13][14][15]

Protocol 1: General Reversed-Phase HPLC Method for Quinazoline Derivatives

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of potential degradation products with varying polarities.

    • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer and monitored. A photodiode array (PDA) detector is highly recommended to obtain spectral information for peak purity assessment.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[16] These studies help in identifying likely degradation products and establishing the degradation pathways.

Protocol 2: Forced Degradation of this compound

For each condition, a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsProcedure
Acid Hydrolysis 0.1 M to 1 M HClMix the drug solution with the acid solution (1:1 v/v). Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.
Base Hydrolysis 0.1 M to 1 M NaOHMix the drug solution with the base solution (1:1 v/v). Incubate at room temperature for a defined period. Neutralize the sample with an equivalent amount of HCl before HPLC analysis.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Mix the drug solution with the H₂O₂ solution (1:1 v/v). Incubate at room temperature for a defined period.
Thermal Degradation Elevated Temperature (e.g., 80°C)Store the solid drug or a solution of the drug in a temperature-controlled oven for a defined period.
Photostability ICH Q1B compliant photostability chamberExpose the solid drug or a solution of the drug to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16][17] A control sample should be wrapped in aluminum foil to protect it from light.

Visualization of the Stability Assessment Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Stability_Workflow cluster_0 Phase 1: Initial Assessment & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Formal Stability Studies & Recommendations A Characterize this compound (Purity, Physical Properties) B Develop & Validate Stability-Indicating HPLC Method A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Degradation B->F G Photostability (ICH Q1B) B->G H Analyze Stressed Samples by HPLC C->H D->H E->H F->H G->H I Identify & Characterize Degradation Products (LC-MS) H->I J Establish Degradation Pathways I->J K Design Formal Stability Study (ICH Q1A) J->K L Determine Recommended Storage Conditions K->L M Establish Re-test Period or Shelf Life L->M

Workflow for Stability Assessment of this compound.

Conclusion

While specific stability data for this compound is limited, a robust stability assessment program can be designed based on the principles outlined in this guide. By extrapolating from structurally similar compounds and adhering to established pharmaceutical stability testing guidelines, researchers can gain a thorough understanding of the compound's stability profile. The implementation of a validated stability-indicating analytical method and the execution of comprehensive forced degradation studies are critical steps in this process. The resulting data will be invaluable for determining appropriate storage conditions, ensuring the quality and reliability of the compound in research and development, and providing a foundation for any future regulatory submissions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of kinase inhibitors utilizing the versatile 2,4,5-trichloroquinazoline scaffold. This document outlines the synthetic strategy, key kinase targets, and comprehensive experimental protocols for the preparation and characterization of potent and selective kinase inhibitors.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors. The this compound starting material offers a unique platform for the synthesis of diverse libraries of kinase inhibitors due to the differential reactivity of its three chloro substituents. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution, followed by the C2 position, while the C5 chlorine is the least reactive. This reactivity profile allows for a stepwise and regioselective introduction of various functionalities, enabling the fine-tuning of inhibitory potency and selectivity against a range of protein kinases implicated in diseases such as cancer.

Featured Kinase Targets

Quinazoline-based inhibitors have demonstrated significant activity against several important kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently mutated in various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.

  • Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in cancer cells.

Synthetic Strategy and Experimental Protocols

The general synthetic approach involves a sequential nucleophilic aromatic substitution of the chloro groups on the this compound core. The following protocol describes a representative synthesis of a 4-anilino-2-amino-5-chloroquinazoline derivative, a common structural motif in kinase inhibitors.

General Synthetic Workflow

G start This compound step1 Nucleophilic Aromatic Substitution (Position C4) with Substituted Aniline start->step1 intermediate1 4-Anilino-2,5-dichloroquinazoline Intermediate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Position C2) with Amine intermediate1->step2 product Final Kinase Inhibitor (4-Anilino-2-amino-5-chloroquinazoline derivative) step2->product purification Purification (Column Chromatography, Recrystallization) product->purification characterization Characterization (NMR, Mass Spectrometry, HPLC) purification->characterization screening Biological Screening (Kinase Inhibition Assays) characterization->screening

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Protocol 1: Synthesis of 4-(3-Ethynylanilino)-2,5-dichloroquinazoline

This protocol details the selective substitution at the C4 position of this compound.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and then with a small amount of cold isopropanol.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4-(3-ethynylanilino)-2,5-dichloroquinazoline.

Protocol 2: Synthesis of N2-(4-(dimethylamino)phenyl)-4-(3-ethynylanilino)-5-chloroquinazoline-2-amine

This protocol describes the subsequent substitution at the C2 position.

Materials:

  • 4-(3-Ethynylanilino)-2,5-dichloroquinazoline (from Protocol 1)

  • N1,N1-Dimethylbenzene-1,4-diamine

  • 2-Methoxyethanol

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a sealed tube, dissolve 4-(3-ethynylanilino)-2,5-dichloroquinazoline (1.0 eq) in 2-methoxyethanol.

  • Add N1,N1-dimethylbenzene-1,4-diamine (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture at 120 °C for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The product will precipitate. Filter the solid and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final kinase inhibitor.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities (IC50 values) of a series of quinazoline-based kinase inhibitors against various kinases. While not all are synthesized from this compound, this data provides a valuable reference for structure-activity relationship (SAR) studies.

Compound IDTarget KinaseIC50 (nM)Reference
Vandetanib VEGFR-240[1]
EGFR500[1]
Compound 10a VEGFR-21.1[1]
EGFR0.37[1]
Compound 10g VEGFR-22.3[1]
EGFR0.42[1]
AZD0530 c-Src<3[2]
Abl6[2]
Gefitinib EGFR20.72 (wt)[3]
Lapatinib EGFR27.06 (wt)[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by quinazoline-based kinase inhibitors.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Gene Expression

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane_v Cell Membrane cluster_cytoplasm_v Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras_V Ras VEGFR2->Ras_V Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf_V Raf Ras_V->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis

Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.

FLT3 Signaling Pathway

FLT3_Signaling cluster_membrane_f Cell Membrane cluster_cytoplasm_f Cytoplasm cluster_nucleus_f Nucleus FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Binds STAT5 STAT5 FLT3->STAT5 PI3K_F PI3K FLT3->PI3K_F Ras_F Ras FLT3->Ras_F Proliferation_F Cell Proliferation and Survival STAT5->Proliferation_F Akt_F Akt PI3K_F->Akt_F Akt_F->Proliferation_F MAPK MAPK Pathway Ras_F->MAPK MAPK->Proliferation_F

Caption: Major signaling cascades activated by the FLT3 receptor.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Signaling Prophase Prophase AuroraA Aurora A Prophase->AuroraA Spindle Spindle Assembly AuroraA->Spindle Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cleavage->Cytokinesis

Caption: Roles of Aurora A and B kinases during different phases of mitosis.

References

Application Notes and Protocols for the Preparation of Antimicrobial Compounds from 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potent antimicrobial compounds starting from the versatile building block, 2,4,5-trichloroquinazoline. The protocols outlined below are based on established reactivity principles of quinazoline chemistry and provide a pathway to novel derivatives with potential therapeutic applications.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The starting material, this compound, offers three reactive sites for nucleophilic substitution, allowing for the systematic development of a library of substituted quinazolines. The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring, with the C4 position being the most reactive. This differential reactivity allows for a regioselective approach to the synthesis of disubstituted quinazolines.

This document details the synthesis of 2,4-diamino-5-chloro-6-nitroquinazoline and its subsequent derivatives, which have shown promising antimicrobial activities.

Synthetic Pathway

The overall synthetic strategy involves a stepwise nucleophilic aromatic substitution on the this compound core, followed by functional group manipulations to arrive at the target antimicrobial compounds.

Synthetic_Pathway A This compound B 2,4-Diamino-5-chloroquinazoline A->B NH3 / Pressure C 2,4-Diamino-5-chloro-6-nitroquinazoline B->C HNO3 / H2SO4 D 2,4,6-Triamino-5-chloroquinazoline C->D Reduction (e.g., SnCl2/HCl) E Schiff Base Intermediate D->E ArCHO F Target Antimicrobial Compound (e.g., N-benzyl-5-chloroquinazoline-2,4,6-triamine) E->F Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-5-chloroquinazoline

This protocol describes the amination of this compound at the C2 and C4 positions.

Materials:

  • This compound

  • Ethanolic ammonia solution (saturated)

  • Autoclave

  • Ethanol

  • Deionized water

Procedure:

  • In a high-pressure autoclave, place this compound (1.0 eq).

  • Add a saturated solution of ammonia in ethanol.

  • Seal the autoclave and heat the reaction mixture to 150°C for 12 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with deionized water.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2,4-diamino-5-chloroquinazoline.

Protocol 2: Synthesis of 2,4-Diamino-5-chloro-6-nitroquinazoline

This protocol details the nitration of the 2,4-diamino-5-chloroquinazoline intermediate.

Materials:

  • 2,4-Diamino-5-chloroquinazoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Deionized water

  • Sodium bicarbonate solution

Procedure:

  • To a flask cooled in an ice bath, add concentrated sulfuric acid.

  • Slowly add 2,4-diamino-5-chloroquinazoline (1.0 eq) in portions, ensuring the temperature remains below 10°C.

  • Once the addition is complete, add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash thoroughly with deionized water, and dry to obtain 2,4-diamino-5-chloro-6-nitroquinazoline.

Protocol 3: Synthesis of 2,4,6-Triamino-5-chloroquinazoline

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • 2,4-Diamino-5-chloro-6-nitroquinazoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Suspend 2,4-diamino-5-chloro-6-nitroquinazoline (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture and pour it into ice water.

  • Basify the solution with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-triamino-5-chloroquinazoline.

Protocol 4: Synthesis of N-Arylmethyl-5-chloroquinazoline-2,4,6-triamine Derivatives

This protocol outlines the final steps of Schiff base formation and reduction to yield the target antimicrobial compounds.

Materials:

  • 2,4,6-Triamino-5-chloroquinazoline

  • Substituted benzaldehyde (1.0 eq)

  • Methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve 2,4,6-triamino-5-chloroquinazoline (1.0 eq) in methanol.

  • Add the desired substituted benzaldehyde (1.0 eq) and stir the mixture at room temperature for 6 hours to form the Schiff base.

  • Cool the reaction mixture in an ice bath and add sodium borohydride in portions.

  • Stir the reaction for an additional 2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Antimicrobial Activity

The antimicrobial activity of the synthesized 2,4-diamino-5-chloro-6-substituted quinazoline derivatives has been evaluated against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundSubstituent at C6S. pneumoniae (MIC µg/mL)
1 -NH-CH₂(4-Cl-Ph)6.25
2 -NH-CH₂(2,4-diCl-Ph)12.5
3 -NH-CH₂(4-F-Ph)25
4 -NH-CH₂(4-NO₂-Ph)50

Experimental Workflow

The general workflow for the synthesis and evaluation of the antimicrobial compounds is depicted below.

Experimental_Workflow Start Start: This compound Synthesis Multi-step Synthesis: - Amination - Nitration - Reduction - Schiff Base Formation - Reduction Start->Synthesis Purification Purification: - Filtration - Extraction - Column Chromatography Synthesis->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization Antimicrobial_Testing Antimicrobial Testing: - MIC Determination Characterization->Antimicrobial_Testing Data_Analysis Data Analysis and Structure-Activity Relationship Studies Antimicrobial_Testing->Data_Analysis

Caption: General experimental workflow.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,4,5-trichloroquinazoline. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics.

Introduction to Nucleophilic Aromatic Substitution on this compound

This compound possesses three chlorine atoms at positions 2, 4, and 5, which can be selectively substituted by various nucleophiles. The quinazoline ring is inherently electron-deficient, which facilitates nucleophilic attack. The reactivity of the chlorine atoms is influenced by their position on the heterocyclic system.

Based on established principles of SNAr reactions on related chloroquinazolines, the order of reactivity of the chlorine atoms is generally accepted as C4 > C2 > C5. The C4 position is the most electrophilic and readily undergoes substitution under mild conditions. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or longer reaction times. The reactivity of the chlorine atom at the C5 position is the least characterized, but it is generally considered to be the least reactive towards nucleophilic displacement. This differential reactivity allows for the sequential and regioselective synthesis of diverse quinazoline derivatives.

Key Applications

The functionalization of this compound via SNAr reactions is a cornerstone for the synthesis of:

  • Bioactive Small Molecules: Many quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Probes: Substituted quinazolines can be designed as fluorescent probes or affinity labels for biological targets.

  • Fused Heterocyclic Systems: The substituted quinazoline core can serve as a scaffold for the construction of more complex polycyclic systems, such as pyrazolo[3,4-f]quinazolines and triazolo[4,3-c]quinazolines, which are of interest in medicinal chemistry.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize representative conditions and outcomes for the nucleophilic aromatic substitution reactions on this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Substituted Anilines4-(Arylamino)-2,5-dichloroquinazolineIsopropanol-Reflux4Moderate to Good
Benzylamine4-(Benzylamino)-2,5-dichloroquinazolineIsopropanolTEAReflux4Moderate to Good
Primary/Secondary Amines4-(Alkyl/Dialkylamino)-2,5-dichloroquinazolineTHFDIPEA60-8012-15Good

Table 2: Reaction with Hydrazine Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Hydrazine Hydrate4-Hydrazinyl-2,5-dichloroquinazolineEthanol0-52Good
Hydrazine Hydrate2,4-Dihydrazinyl-5-chloroquinazolineIsopropanolReflux1Good

Table 3: Reaction with Other Nucleophiles (General Conditions)

NucleophileProductSolventBaseTemperature (°C)
Phenols4-Phenoxy-2,5-dichloroquinazolineDMF/DioxaneK₂CO₃/NaHRoom Temp. to 100
Thiols4-(Thiophenyl)-2,5-dichloroquinazolineDMF/EthanolK₂CO₃/NaHRoom Temp. to Reflux

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Amine Nucleophiles (e.g., Anilines)

This protocol describes the regioselective substitution of the C4 chlorine atom.

Materials:

  • This compound

  • Substituted Aniline (1.0 - 1.2 equivalents)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Column chromatography setup (Silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask, add the substituted aniline (1.0 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(arylamino)-2,5-dichloroquinazoline.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for the Reaction of this compound with Hydrazine Hydrate

This protocol describes the synthesis of 4-hydrazinyl-2,5-dichloroquinazoline under mild conditions and the subsequent synthesis of 2,4-dihydrazinyl-5-chloroquinazoline under more vigorous conditions.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Isopropanol

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure for 4-Hydrazinyl-2,5-dichloroquinazoline:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.2 mmol) dropwise to the cooled solution with stirring.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydrazinyl-2,5-dichloroquinazoline.[1]

Procedure for 2,4-Dihydrazinyl-5-chloroquinazoline:

  • To a solution of 4-hydrazinyl-2,5-dichloroquinazoline (1.0 mmol) in isopropanol (10 mL), add an excess of hydrazine hydrate (3.0 mmol).

  • Heat the reaction mixture to reflux for 1 hour.[1]

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the product with isopropanol and dry under vacuum to obtain 2,4-dihydrazinyl-5-chloroquinazoline.

Mandatory Visualizations

SNAr_Regioselectivity This compound This compound 4-Substituted-2,5-dichloroquinazoline 4-Substituted-2,5-dichloroquinazoline This compound->4-Substituted-2,5-dichloroquinazoline Nucleophile (NuH) Mild Conditions (e.g., Reflux in IPA) 2,4-Disubstituted-5-chloroquinazoline 2,4-Disubstituted-5-chloroquinazoline 4-Substituted-2,5-dichloroquinazoline->2,4-Disubstituted-5-chloroquinazoline Nucleophile (NuH) Harsher Conditions (e.g., High Temp.)

Caption: Regioselectivity of SNAr on this compound.

Experimental_Workflow_Amines cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Dissolve Reactants Dissolve this compound and amine in isopropanol Heat to Reflux Heat to reflux (4h) Dissolve Reactants->Heat to Reflux Monitor by TLC Monitor reaction progress by TLC Heat to Reflux->Monitor by TLC Solvent Removal Remove solvent in vacuo Monitor by TLC->Solvent Removal Upon completion Column Chromatography Purify by column chromatography Solvent Removal->Column Chromatography Characterization Characterize product (NMR, MS) Column Chromatography->Characterization

Caption: Workflow for the synthesis of 4-amino-2,5-dichloroquinazolines.

Fused_Heterocycles 2,4-Dihydrazinyl-5-chloroquinazoline 2,4-Dihydrazinyl-5-chloroquinazoline Triazolo[4,3-c]quinazoline Triazolo[4,3-c]quinazoline 2,4-Dihydrazinyl-5-chloroquinazoline->Triazolo[4,3-c]quinazoline Reaction with Orthoesters Pyrazolo[3,4-f]quinazoline Pyrazolo[3,4-f]quinazoline 2,4-Dihydrazinyl-5-chloroquinazoline->Pyrazolo[3,4-f]quinazoline Reaction with 1,3-Dicarbonyls

Caption: Synthesis of fused quinazolines from dihydrazinyl intermediate.

References

Application Notes and Protocols for Regioselective Substitution on the 2,4,5-Trichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for achieving regioselective substitution on the 2,4,5-trichloroquinazoline scaffold. This versatile heterocyclic core is a key building block in the synthesis of a wide range of biologically active molecules. Understanding and controlling the regioselectivity of substitution reactions at the C2, C4, and C5 positions is crucial for the efficient development of novel therapeutic agents.

Introduction to Regioselectivity on the Quinazoline Core

The this compound scaffold possesses three distinct chlorine atoms that can be selectively substituted with a variety of nucleophiles and coupling partners. The inherent electronic properties of the quinazoline ring system dictate a general order of reactivity for these positions. The C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack, followed by the C2 position. The C5 position, being on the benzene portion of the scaffold, is generally the least reactive towards nucleophilic aromatic substitution (SNAr) but can be functionalized using cross-coupling methodologies. This differential reactivity allows for a sequential and controlled introduction of various functional groups.

I. Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing amine, alcohol, and thiol functionalities onto the quinazoline core. The reaction proceeds in a stepwise manner, with the most reactive position being substituted under milder conditions.

Signaling Pathway of Regioselective SNAr

sn_ar_pathway start This compound c4_substituted 2,5-Dichloro-4-(nucleophile)quinazoline start->c4_substituted Nucleophile 1 (mild conditions) c2_c4_disubstituted 5-Chloro-2,4-di(nucleophile)quinazoline c4_substituted->c2_c4_disubstituted Nucleophile 2 (harsher conditions) suzuki_workflow cluster_c4 C4-Coupling cluster_c2 C2-Coupling c4_start This compound c4_reagents ArB(OH)2 (1.1 eq) Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) c4_start->c4_reagents c4_reaction Toluene/EtOH/H2O 80 °C, 12 h c4_reagents->c4_reaction c4_product 2,5-Dichloro-4-arylquinazoline c4_reaction->c4_product c2_start 2,5-Dichloro-4-arylquinazoline c4_product->c2_start c2_reagents Ar'B(OH)2 (1.2 eq) Pd(dppf)Cl2 (5 mol%) K3PO4 (2.0 eq) c2_start->c2_reagents c2_reaction Dioxane/H2O 100 °C, 16 h c2_reagents->c2_reaction c2_product 5-Chloro-2,4-diarylquinazoline c2_reaction->c2_product buchwald_logic start This compound condition1 Amine, Pd Catalyst, Bulky Ligand, Base (Mild Conditions) start->condition1 product1 Selective C4-Amination condition1->product1 condition2 Amine, Pd Catalyst, Bulky Ligand, Base (Harsher Conditions) product1->condition2 product2 Selective C2-Amination condition2->product2

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4,5-trichloroquinazoline. This versatile building block is a key intermediate in the synthesis of novel quinazoline-based therapeutics, particularly in the fields of oncology and medicinal chemistry. The strategic functionalization of the 2, 4, and 5 positions through cross-coupling reactions allows for the generation of diverse molecular libraries for biological screening.

The following protocols are based on established palladium-catalyzed cross-coupling methodologies and adapted from procedures reported for structurally similar polychlorinated quinazolines, such as 2,4,7-trichloroquinazoline and 2,4-dichloroquinazolines. Regioselectivity is predicted based on the known electronic properties of the quinazoline ring, where the C4 and C2 positions are most susceptible to nucleophilic attack and oxidative addition in palladium catalysis. It is generally observed that the C4 position is the most reactive, followed by the C2 position, and lastly the C5 position.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 2,4,5-trisubstituted quinazolines with potential applications as kinase inhibitors and other therapeutic agents.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
EntryCoupling Partner (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O80122,4-Diphenyl-5-chloroquinazoline75-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100162,4-Bis(4-methoxyphenyl)-5-chloroquinazoline70-80
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O90182,4-Di(3-pyridyl)-5-chloroquinazoline65-75

Yields are estimated based on similar reactions on related substrates and may require optimization.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling for the Synthesis of 2,4-Diaryl-5-chloroquinazoline

This protocol describes a sequential coupling, first at the more reactive C4 position, followed by coupling at the C2 position.

Step 1: Monosubstitution at the C4 Position

  • To a dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2,5-dichloroquinazoline intermediate.

Step 2: Disubstitution at the C2 Position

  • To a dried Schlenk flask, add the 4-aryl-2,5-dichloroquinazoline intermediate from Step 1 (1.0 equiv), the second arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and Na₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed DME and water (10:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • After cooling, work up the reaction as described in Step 1.

  • Purify the crude product by column chromatography to obtain the final 2,4-diaryl-5-chloroquinazoline.

Suzuki_Miyaura_Workflow cluster_step1 Step 1: C4-Arylation cluster_step2 Step 2: C2-Arylation A1 This compound + Arylboronic Acid (1.2 eq) B1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C A1->B1 Reaction Setup C1 Work-up & Purification B1->C1 Reaction D1 4-Aryl-2,5-dichloroquinazoline C1->D1 Isolation A2 4-Aryl-2,5-dichloroquinazoline + Arylboronic Acid (1.5 eq) D1->A2 Intermediate B2 Pd(OAc)₂, PPh₃, Na₂CO₃ DME/H₂O, 90°C A2->B2 Reaction Setup C2 Work-up & Purification B2->C2 Reaction D2 2,4-Diaryl-5-chloroquinazoline C2->D2 Isolation

Sequential Suzuki-Miyaura Coupling Workflow.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of amino-substituted quinazolines, which are prevalent motifs in many biologically active molecules. The reaction can be controlled to achieve mono- or di-amination.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100184-Morpholino-2,5-dichloroquinazoline80-90
2AnilinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane110244-Anilino-2,5-dichloroquinazoline70-80
3BenzylaminePdCl₂(dppf) (4)-K₃PO₄THF80202,4-Di(benzylamino)-5-chloroquinazoline60-70

Yields are estimated based on similar reactions on related substrates and may require optimization.

Experimental Protocol: Regioselective Mono-amination at the C4 Position
  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow A This compound + Amine (1.2 eq) B Pd₂(dba)₃, Ligand, NaOtBu Toluene, 100°C A->B Reaction Setup C Work-up & Purification B->C Reaction D 4-Amino-2,5-dichloroquinazoline C->D Isolation

Buchwald-Hartwig Mono-amination Workflow.

III. Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a powerful method for introducing alkynyl moieties onto the quinazoline scaffold, which can serve as handles for further transformations or as key structural elements in pharmacologically active compounds.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF6084-(Phenylethynyl)-2,5-dichloroquinazoline85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)i-Pr₂NHDMF70104-((Trimethylsilyl)ethynyl)-2,5-dichloroquinazoline80-90
31-HexynePdCl₂(dppf) (3)CuI (5)PiperidineAcetonitrile80124-(Hex-1-yn-1-yl)-2,5-dichloroquinazoline75-85

Yields are estimated based on similar reactions on related substrates and may require optimization.

Experimental Protocol: Regioselective Mono-alkynylation at the C4 Position
  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous, degassed THF and triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at 60 °C for 6-10 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Sonogashira_Workflow A This compound + Terminal Alkyne (1.2 eq) B Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, 60°C A->B Reaction Setup C Work-up & Purification B->C Reaction D 4-Alkynyl-2,5-dichloroquinazoline C->D Isolation

Sonogashira Mono-alkynylation Workflow.

IV. Signaling Pathways and Logical Relationships

The diverse functionalities that can be introduced onto the this compound scaffold via these palladium-catalyzed cross-coupling reactions allow for the targeted design of inhibitors for various signaling pathways implicated in diseases such as cancer. For instance, many quinazoline derivatives are known to target tyrosine kinases.

Signaling_Pathway cluster_synthesis Synthetic Strategy cluster_application Drug Discovery Application Start This compound Suzuki Suzuki Coupling (Arylboronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Library Diverse Quinazoline Library Suzuki->Library Buchwald->Library Sonogashira->Library Screening Biological Screening Library->Screening Lead Generation TK Tyrosine Kinase (e.g., EGFR, VEGFR) Screening->TK Hit Identification Pathway Signaling Pathway (e.g., Proliferation, Angiogenesis) TK->Pathway Inhibition Disease Disease State (e.g., Cancer) Pathway->Disease Modulation

Logical Flow from Synthesis to Application.

Application Notes and Protocols: Suzuki and Buchwald-Hartwig Cross-Coupling Reactions with 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline is a key heterocyclic scaffold, offering three distinct reaction sites for functionalization. Its utility in medicinal chemistry and materials science is unlocked through selective carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are paramount among these transformations, enabling the introduction of a diverse array of aryl, heteroaryl, and amino substituents.[1][2][3]

This document provides detailed protocols for the sequential functionalization of this compound using these palladium-catalyzed cross-coupling reactions. The methodologies are based on established literature for analogous polychlorinated quinazolines and heteroaromatics, offering a robust starting point for synthetic diversification.[3][4]

Regioselectivity and Reactivity Profile

In palladium-catalyzed cross-coupling reactions of polychlorinated quinazolines, the reactivity of the chloro-substituents is dictated by their electronic environment. The C4 position is the most electrophilic and thus the most reactive, due to the activating effect of the adjacent nitrogen atom. The C2 position is the second most reactive site. The C5 position, located on the benzene ring portion of the scaffold, is the least reactive of the three.[1][4]

This reactivity differential (C4 > C2 > C5) allows for a controlled, sequential functionalization strategy, enabling the synthesis of precisely substituted quinazoline derivatives.

Diagram: General Experimental Workflow

Experimental_Workflow start This compound step1 Suzuki or Buchwald-Hartwig (Milder Conditions) start->step1 prod1 4-Substituted-2,5-dichloroquinazoline step1->prod1 step2 Suzuki or Buchwald-Hartwig (Intermediate Conditions) prod1->step2 prod2 2,4-Disubstituted-5-chloroquinazoline step2->prod2 step3 Suzuki or Buchwald-Hartwig (Forcing Conditions) prod2->step3 final_prod 2,4,5-Trisubstituted Quinazoline step3->final_prod

Caption: Sequential functionalization of this compound.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide.[5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A L-Pd(0)-L B L-Pd(II)(Ar)-X (Oxidative Addition Complex) A->B Ar-X C L-Pd(II)(Ar)-R (Transmetalation Complex) B->C R-B(OH)2 Base C->A Reductive Elimination product Ar-R C->product Product Formation

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Selective Suzuki Coupling at the C4-Position

This protocol targets the most reactive C4 position for initial functionalization.

  • Reagent Setup: To a dry reaction vial, add the 4-substituted-2,5-dichloroquinazoline (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., PPh₃, 15 mol%).

  • Inert Atmosphere: Seal the vial and flush thoroughly with an inert gas (Nitrogen or Argon).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), followed by an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 3.0 equiv.).

  • Reaction: Heat the mixture with vigorous stirring at 80–100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sequential Suzuki Coupling at C2 and C5 Positions

Subsequent couplings at the less reactive C2 and C5 positions require more forcing conditions.

  • For C2-Coupling: Use the product from Protocol 1 as the starting material. Increase the catalyst loading (e.g., 10 mol% Pd(OAc)₂) and ligand (e.g., 30 mol% PPh₃). A stronger base like K₃PO₄ may be beneficial. The reaction may require higher temperatures (100–120 °C) and longer reaction times.

  • For C5-Coupling: Use the 2,4-disubstituted-5-chloroquinazoline as the starting material. This step typically requires a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Higher temperatures (≥120 °C) and extended reaction times are often necessary to achieve good conversion.

Table 1: Representative Conditions for Sequential Suzuki Coupling
PositionAryl HalideBoronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
C4 This compoundPhenylboronic AcidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃ (3)Dioxane/H₂O9085-95
C2 4-Phenyl-2,5-dichloroquinazoline4-Methoxyphenylboronic AcidPd(OAc)₂ (10)PPh₃ (30)K₃PO₄ (3)Dioxane/H₂O11070-85
C5 2-(4-MeOPh)-4-Ph-5-Cl-quinazoline3-Furylboronic AcidSPhos Pd G3 (5)SPhos (5)K₃PO₄ (4)Toluene/H₂O12060-75*

*Yields are projected based on reactions with analogous substrates like 2,4,7-trichloroquinazoline and are intended as a guide.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide.[6] This reaction is crucial for synthesizing aniline derivatives and nitrogen-containing heterocycles.[7]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle A L-Pd(0)-L B L-Pd(II)(Ar)-X (Oxidative Addition) A->B Ar-X C L-Pd(II)(Ar)-NR'R'' (Amine Coordination & Deprotonation) B->C HNR'R'' Base C->A Reductive Elimination product Ar-NR'R'' C->product Product Formation

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol facilitates the selective introduction of an amino group at the most reactive C4 position.

  • Reagent Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a bulky phosphine ligand (e.g., BINAP or XPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv.) to a dry reaction tube or flask.

  • Substrate Addition: Add this compound (1.0 equiv.) to the vessel.

  • Solvent and Amine: Add an anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the desired primary or secondary amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–120 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Considerations for Further Amination
  • Sequential Amination: Similar to the Suzuki coupling, subsequent aminations at C2 and C5 are possible but require progressively harsher conditions.

  • Ligand Choice: For the less reactive C2 and C5 positions, more electron-rich and sterically hindered ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos), are often required to achieve good yields.

  • Statistical Amination: Attempting a di- or tri-amination in one pot by using multiple equivalents of the amine will likely lead to a mixture of products that is difficult to separate. A sequential, controlled approach is strongly recommended.

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination
PositionAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
C4 This compoundMorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene10080-90
C2 4-Morpholino-2,5-dichloroquinazolineAnilinePd(OAc)₂ (4)XPhos (8)Cs₂CO₃ (2)Dioxane12065-80
C5 2-Anilino-4-morpholino-5-Cl-quinazolineBenzylamineXPhos Pd G3 (5)XPhos (5)K₃PO₄ (3)t-BuOH12050-70*

*Yields are projected based on established protocols for related chloro-heteroaromatics and are intended as a guide.[6]

References

Synthesis of 4-Aminoquinazoline Derivatives from 2,4,5-Trichloroquinazoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 4-aminoquinazoline derivatives are of particular interest due to their role as potent kinase inhibitors. This application note provides a detailed protocol for the synthesis of 4-amino-2,5-dichloroquinazoline derivatives through the regioselective nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloroquinazoline.

The chlorine atom at the C4 position of the quinazoline ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack by amines. This inherent reactivity allows for the selective formation of 4-amino-2,5-dichloroquinazoline derivatives under controlled reaction conditions, leaving the chlorine atoms at the C2 and C5 positions intact for potential further functionalization. This protocol outlines a general procedure applicable to a variety of primary and secondary amines.

Signaling Pathway and Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electron-deficient C4 carbon of the this compound. This is followed by the elimination of the chloride ion, leading to the formation of the corresponding 4-amino-2,5-dichloroquinazoline derivative. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

SNAr_Mechanism start This compound + Amine (R-NH2) intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack at C4 product 4-Amino-2,5-dichloroquinazoline Derivative intermediate->product Chloride Elimination byproduct HCl intermediate->byproduct

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Workflow

The general workflow for the synthesis of 4-amino-2,5-dichloroquinazoline derivatives involves the reaction of this compound with a suitable amine in the presence of a base and an appropriate solvent. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is isolated and purified using standard laboratory techniques.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants This compound Amine Base (e.g., DIPEA) Heating Heat to Reflux (e.g., 80-100 °C) Reactants->Heating Solvent Solvent (e.g., Isopropanol, Dioxane) Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Extraction Extraction with Organic Solvent Cooling->Extraction Washing Wash with Water/Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Materials and Equipment:

  • This compound

  • Appropriate primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous isopropanol, dioxane, or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

General Protocol for the Synthesis of 4-(Arylamino)-2,5-dichloroquinazolines:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as isopropanol or dioxane (0.1-0.2 M), add the desired aniline derivative (1.0-1.2 eq.).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-(arylamino)-2,5-dichloroquinazoline derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 4-amino-2,5-dichloroquinazoline derivatives based on analogous reactions with 2,4-dichloroquinazolines. Actual yields may vary depending on the specific amine and reaction conditions used.

EntryAmineSolventBaseTemp (°C)Time (h)Yield (%)
1AnilineIsopropanol-Reflux4-685-95
24-MethoxyanilineDioxaneDIPEA801280-90
3BenzylamineIsopropanolTEAReflux4-688-98
4CyclohexylamineEthanol-Reflux5-782-92
5Morpholinen-Butanol-Reflux6-875-85

Note: This data is representative and based on reactions with structurally similar 2,4-dichloroquinazolines. DIPEA = N,N-Diisopropylethylamine, TEA = Triethylamine.

Safety Precautions

  • Handle this compound and all other chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive guide for the synthesis of 4-amino-2,5-dichloroquinazoline derivatives from this compound. The described protocol is robust and adaptable to a variety of amine nucleophiles, offering a reliable method for the preparation of this important class of compounds for further investigation in drug discovery and development. The regioselectivity of the reaction at the C4 position provides a versatile platform for the synthesis of a diverse library of 4-aminoquinazoline analogues.

Application Notes and Protocols for the Functionalization of the C5 Position of the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the C5 position of the quinazoline ring, a critical scaffold in medicinal chemistry. The protocols detailed below are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics. Quinazoline derivatives have shown significant promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Ras-Raf-MEK-ERK pathways.[1][2][3][4][5][6] Functionalization at the C5 position offers a strategic approach to modulate the pharmacological properties of these molecules.

Key Synthetic Strategies for C5 Functionalization

The functionalization of the C5 position of the quinazoline ring can be achieved through several modern synthetic methodologies. The primary approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile method that typically involves the synthesis of a 5-haloquinazoline intermediate, followed by a cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or amino substituents.

  • Directed Ortho-Metalation (DoM): This strategy utilizes a directing group on the quinazoline ring to facilitate regioselective deprotonation at the C5 position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce diverse functional groups.[7]

  • Direct C-H Activation: Emerging methods in C-H activation offer a more atom-economical approach to C5 functionalization, avoiding the need for pre-functionalized starting materials. These reactions are often catalyzed by transition metals like palladium or rhodium.

Data Presentation: Quantitative Overview of C5 Functionalization Reactions

The following tables summarize representative quantitative data for the C5 functionalization of quinazoline and related heterocyclic systems, extracted from the scientific literature.

Table 1: Palladium-Catalyzed C5-Arylation of Heterocycles

EntrySubstrateArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-methylimidazole4-Nitrophenylboronic acidPd(OAc)₂ (5)NoneK₂CO₃Anisole1402472[8]
25-Bromo-1-phenyl-1H-pyrazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285N/A
35-Chloro-1,2,4-triazolo[4,3-c]quinazolineTributyl(thiophen-2-yl)stannanePd(PPh₃)₄ (5)CuI (10)Et₃NDMF701678N/A

Note: Data for direct C5-arylation of quinazoline is limited; the table presents data for analogous azole systems to provide representative conditions.

Table 2: Directed Ortho-Metalation of Aromatic Systems

EntrySubstrateDirecting GroupBase (equiv.)ElectrophileSolventTemp (°C)Time (h)Yield (%)Reference
1N-Boc-2-phenyltetrahydroquinolineN-Bocn-BuLi (1.2)MeOCOClToluene-78 to RT18.592[9]
2N-Boc-1,2,3,4-tetrahydroisoquinolineN-Bocn-BuLi (1.1)I₂THF-50185[10]
33-Acylamino-3H-quinazolin-4-one3-AcylaminoLDA (3)I₂THF-781High[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoquinazoline (Precursor for Cross-Coupling)

This protocol describes a general method for the bromination of the quinazoline core at the C5 position, which is a key precursor for subsequent cross-coupling reactions.

Materials:

  • Quinazoline

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of quinazoline (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, add N-bromosuccinimide (1.1 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the aqueous solution by slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-bromoquinazoline.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 5-bromoquinazoline with an arylboronic acid.

Materials:

  • 5-Bromoquinazoline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-bromoquinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol), 1,4-dioxane (8 mL), and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 5-arylquinazoline.

Protocol 3: Directed Ortho-Metalation and Alkylation at C5

This protocol provides a conceptual procedure for the C5-lithiation of a quinazoline derivative using a directing group, followed by quenching with an alkyl halide. A directing group at a suitable position (e.g., N1 or C4) would be necessary to direct the lithiation to the C5 position.

Materials:

  • A suitable N- or C4-substituted quinazoline with a directing group

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted quinazoline (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise to the solution.

  • Stir the mixture at -78 °C for 1 hour to allow for complete lithiation.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C5-alkylated quinazoline.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key concepts related to the application of C5-functionalized quinazolines.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline C5-Functionalized Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition by C5-functionalized quinazolines.

Ras_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates Ras_GDP Ras-GDP (Inactive) SOS1->Ras_GDP Promotes GDP/GTP exchange on Ras Ras_GTP Ras-GTP (Active) Raf_MEK_ERK Raf-MEK-ERK Pathway PI3K_AKT PI3K-AKT Pathway Quinazoline_SOS1 C5-Functionalized Quinazoline (SOS1 Modulator) Quinazoline_SOS1->SOS1 Modulates activity Cell_Growth Cell Growth & Proliferation

Caption: Ras signaling pathway modulation by C5-functionalized quinazolines targeting SOS1.[1][2]

Experimental_Workflow cluster_methods Functionalization Methods Start Start: Quinazoline Step1 Step 1: C5-Halogenation (e.g., Bromination with NBS) Start->Step1 Intermediate1 5-Bromoquinazoline Step1->Intermediate1 Step2 Step 2: C5-Functionalization Intermediate1->Step2 Suzuki Suzuki Coupling (Arylboronic acid) Step2->Suzuki Stille Stille Coupling (Organostannane) Step2->Stille Buchwald Buchwald-Hartwig (Amine) Step2->Buchwald Product C5-Functionalized Quinazoline Suzuki->Product Stille->Product Buchwald->Product End End: Biological Evaluation Product->End

Caption: General experimental workflow for C5-functionalization via a halo-quinazoline intermediate.

References

Application Notes and Protocols for the Use of 2,4,5-Trichloroquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,5-trichloroquinazoline as a versatile scaffold for the discovery of novel therapeutic agents. This document outlines synthetic strategies, detailed experimental protocols, and the biological evaluation of quinazoline derivatives, with a particular focus on their potential as kinase inhibitors for anticancer applications.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs, particularly in oncology.[1] Compounds bearing the quinazoline motif are well-known inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[2][3] this compound is a highly functionalized starting material that offers multiple reaction sites for the strategic introduction of various substituents to modulate biological activity and pharmacokinetic properties. The differential reactivity of the chlorine atoms at the C2, C4, and C5 positions allows for selective and sequential modifications, enabling the synthesis of diverse chemical libraries for hit-to-lead optimization.[1]

Synthetic Strategies and Regioselectivity

The chlorine atoms on the this compound ring exhibit different reactivities towards nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This differential reactivity is key to the strategic, regioselective synthesis of novel derivatives.

  • C4 Position: The chlorine at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[4][5] This allows for the selective introduction of a wide range of nucleophiles, particularly amines, at this position under relatively mild conditions.

  • C2 Position: The chlorine at the C2 position is less reactive than the C4 chlorine but can undergo substitution under more forcing conditions or through metal-catalyzed cross-coupling reactions.[6]

  • C5 Position: The chlorine at the C5 position is the least reactive towards SNAr but can be functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

This hierarchy of reactivity allows for a stepwise approach to the synthesis of tri-substituted quinazolines with distinct functionalities at each position.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of substituted quinazolines and are proposed for the functionalization of this compound.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the selective substitution of the C4-chloro group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous isopropanol or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous isopropanol or THF in a round-bottom flask.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA or TEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature to 80°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 4-substituted-2,5-dichloroquinazoline.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C2 or C5-Position

This protocol describes the introduction of an aryl or heteroaryl group at the less reactive C2 or C5 positions. The regioselectivity between C2 and C5 may require optimization of the catalyst, ligand, and reaction conditions. Based on studies with 2,4,7-trichloroquinazoline, it is plausible that with a suitable catalyst system, selective coupling at C2 can be achieved before C5.[7]

Materials:

  • 4-Substituted-2,5-dichloroquinazoline (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Triphenylphosphine (PPh3) or other suitable ligand (15 mol%)

  • Potassium carbonate (K2CO3) or another suitable base (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the 4-substituted-2,5-dichloroquinazoline (1.0 equivalent), aryl boronic acid (1.2 equivalents), Pd(OAc)2 (5 mol%), and the phosphine ligand (15 mol%).

  • Add the base (2.0 equivalents).

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the biological activities of various quinazoline derivatives as reported in the literature. It is important to note that these compounds were not explicitly synthesized from this compound, but they provide valuable structure-activity relationship (SAR) insights for the design of new inhibitors based on this scaffold.

Table 1: In Vitro Antiproliferative Activity of Substituted Quinazoline Derivatives

Compound IDQuinazoline Substitution PatternCell LineIC50 (µM)Reference
6d 2-Aryl-quinazolin-4(3H)-oneNCI-H460 (NSCLC)0.789[8]
13 4-Anilino-6-(5-substituted-furan-2-yl)A549 (NSCLC)7.35[9]
13 4-Anilino-6-(5-substituted-furan-2-yl)H1975 (NSCLC)3.01[9]
5 4-Anilino-6,7-dialkoxyVarious(11-fold more potent than Vandetanib)[9]
18 4-Amino-2-phenylMGC-803 (Gastric)0.85[10]
21 2-Furano-3-benzylideneamino-quinazolin-4(3H)-oneOVCAR-4 (Ovarian)1.82[11]
21 2-Furano-3-benzylideneamino-quinazolin-4(3H)-oneNCI-H522 (NSCLC)2.14[11]
AK-3 Morpholine substitutedA549 (NSCLC)10.38[12]
AK-3 Morpholine substitutedMCF-7 (Breast)6.44[12]
AK-10 Morpholine substitutedA549 (NSCLC)8.55[12]
AK-10 Morpholine substitutedMCF-7 (Breast)3.15[12]
11d 2,4-DisubstitutedHepG-2 (Liver)10.3[3]

Table 2: Kinase Inhibitory Activity of Substituted Quinazoline Derivatives

Compound IDQuinazoline Substitution PatternTarget KinaseIC50 (nM)Reference
5 4-Anilino-6,7-dialkoxyEGFR1[9]
34 5-Fluoro-quinazolinoneEGFR L858R/T790M0.1[13]
23 6-Substituted-quinazolinoneEGFR L858R/T790M0.2[13]
11d 2,4-DisubstitutedVEGFR25490[3]

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of a library of compounds from this compound.

G start This compound step1 C4-Nucleophilic Substitution (e.g., Amination) start->step1 intermediate1 4-Amino-2,5-dichloroquinazoline step1->intermediate1 step2a C2-Suzuki Coupling intermediate1->step2a step2b C5-Suzuki Coupling intermediate1->step2b product_a 2-Aryl-4-amino-5-chloroquinazoline step2a->product_a product_b 5-Aryl-4-amino-2-chloroquinazoline step2b->product_b step3 C5 or C2 Functionalization product_a->step3 product_b->step3 final_product 2,4,5-Trisubstituted Quinazoline Library step3->final_product

Caption: Synthetic workflow for this compound.

EGFR/VEGFR Signaling Pathway Inhibition

Quinazoline derivatives are known to inhibit receptor tyrosine kinases like EGFR and VEGFR2, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK P PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR P VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR P PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC P EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PLCg_PKC->Angiogenesis Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Quinazoline->VEGFR2

Caption: Inhibition of EGFR and VEGFR2 signaling pathways.

References

Application Notes and Protocols for 2,4,5-Trichloroquinazoline in Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 2,4,5-trichloroquinazoline, a versatile building block in medicinal chemistry. The protocols are based on established methodologies for analogous trichlorinated quinazoline systems and are intended to serve as a foundational guide for the synthesis of novel quinazoline derivatives.

Introduction

This compound is a highly reactive trifunctional electrophile, making it a valuable scaffold for the synthesis of diverse molecular libraries. The differential reactivity of the chlorine atoms at the C2, C4, and C5 positions allows for regioselective substitution, enabling the targeted synthesis of complex molecules with potential therapeutic applications. Quinazoline derivatives have been extensively investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), and are components of several approved anticancer drugs.[1] This document outlines protocols for two fundamental reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Key Reactions and Experimental Protocols

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the quinazoline ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[2][3] This allows for the selective introduction of amine nucleophiles at this position under relatively mild conditions. Subsequent substitution at the C2 position typically requires harsher reaction conditions.[3]

Protocol 1: Regioselective Monosubstitution with an Amine at the C4-Position

This protocol describes the reaction of this compound with a primary or secondary amine to yield a 4-amino-2,5-dichloroquinazoline derivative.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA), if required for secondary amines)[4]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., isopropanol), add the amine (1.1 equiv.).

  • If a secondary amine is used, add DIPEA (1.2 equiv.) to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature to 80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.[2][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-amino-2,5-dichloroquinazoline.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the chlorinated positions. Based on studies with the analogous 2,4,7-trichloroquinazoline, the C4 position is expected to be the most reactive, followed by the C2 position.[1]

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is adapted from the established procedure for 2,4,7-trichloroquinazoline and describes the selective arylation at the C4 position.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (Ph3P)

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME) and Water (10:1 mixture)

  • Reaction vial suitable for heating

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)2 (0.05 equiv.), Ph3P (0.15 equiv.), and Na2CO3 (3.1 equiv.).[1]

  • Flush the reaction vial with an inert gas (Nitrogen or Argon).

  • Add freshly distilled and degassed DME/H2O (10:1) to create a 0.1 M solution with respect to the this compound.[1]

  • Stir the reaction mixture at 75°C under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl-2,5-dichloroquinazoline.

Data Presentation

The following tables summarize expected yields for the described reactions based on data from analogous systems. Actual yields may vary depending on the specific substrates and reaction conditions used.

Table 1: Expected Yields for Regioselective Nucleophilic Aromatic Substitution at C4

Nucleophile (Amine)SolventTemperature (°C)Expected Yield (%)
AnilineIsopropanol8060-75
BenzylamineAcetonitrileReflux70-85
MorpholineDMF8075-90

Note: Yields are estimated based on reactions with 2,4-dichloro and 2,4,6-trichloroquinazoline derivatives.[2][5]

Table 2: Expected Yields for Regioselective Suzuki-Miyaura Coupling at C4

Arylboronic AcidCatalyst SystemTemperature (°C)Expected Yield (%)
Phenylboronic acidPd(OAc)2 / Ph3P7570-85
4-Methoxyphenylboronic acidPd(OAc)2 / Ph3P7575-90
3-Thienylboronic acidPd(OAc)2 / Ph3P7565-80

Note: Yields are based on reported data for 2,4,7-trichloroquinazoline.[1]

Signaling Pathways and Experimental Workflows

Derivatives of quinazolines are known to interact with key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[6][7] The following diagrams illustrate these pathways and a general experimental workflow for the synthesis and evaluation of this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline_Derivative Quinazoline Derivative (e.g., Gefitinib, Erlotinib) Quinazoline_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazoline_Derivative Quinazoline-based Inhibitor Quinazoline_Derivative->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Experimental_Workflow Start This compound Reaction1 Nucleophilic Aromatic Substitution (SNAr) (Protocol 1) Start->Reaction1 Reaction2 Suzuki-Miyaura Cross-Coupling (Protocol 2) Start->Reaction2 Intermediate Substituted 2,5-Dichloroquinazoline Reaction1->Intermediate Reaction2->Intermediate Purification Purification & Characterization (Chromatography, NMR, MS) Intermediate->Purification BioAssay Biological Evaluation (e.g., Kinase Assays, Cell Viability) Purification->BioAssay Data Data Analysis & SAR Studies BioAssay->Data

Caption: General workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of 2,4,5-trichloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the three chlorine atoms on this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: The general order of reactivity for nucleophilic aromatic substitution on the this compound core is C4 > C2 > C5. The C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack under mild conditions.[1][2][3] The C2 position can react, but typically requires more forcing conditions (higher temperatures, longer reaction times). The C5 position is the least reactive towards traditional SNAr.

Q2: I am attempting a direct, selective Suzuki-Miyaura coupling at the C2 position but am observing low yields and a mixture of products. What is happening?

A2: Direct palladium-catalyzed cross-coupling at the C2 or C5 position in the presence of a C4-chloro substituent is challenging. A significant side reaction is the competitive hydrolysis of the highly reactive C4-chloro group under the basic conditions of the Suzuki-Miyaura reaction, leading to the formation of 2,5-dichloroquinazolin-4-one.[4] This side product can complicate purification and lower the yield of the desired C2-coupled product. For selective C2 functionalization, a strategy involving the temporary deactivation of the C4 position is recommended (see Troubleshooting Guide).

Q3: How can I achieve selective functionalization at the C5 position?

A3: Selective functionalization at the C5 position of this compound is the most challenging due to the lower reactivity of the C5-Cl bond to both SNAr and palladium-catalyzed cross-coupling. While direct displacement is difficult, several strategies can be explored, though they may require significant optimization:

  • Directed C-H Activation: If the C2 and C4 positions are already functionalized with groups that can act as directing groups, it might be possible to achieve C-H activation at the C5 position. This is a more advanced technique and would require screening of appropriate catalysts and directing groups.

  • Metal-Halogen Exchange: Under cryogenic conditions, it might be possible to achieve selective lithium-halogen exchange at the C5 position, followed by trapping with an electrophile. This approach is sensitive and may suffer from a lack of selectivity.

Q4: Can I perform a Buchwald-Hartwig amination on this compound? What is the expected regioselectivity?

A4: Yes, Buchwald-Hartwig amination can be performed on this compound. Similar to SNAr, the reaction is expected to be highly selective for the C4 position under milder conditions. Selective amination at C2 would likely require prior functionalization or protection of the C4 position. Sequential amination at C4 and then C2 is also a possibility with increasing reaction temperature and/or prolonged reaction times.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of 4-substituted and 2,4-disubstituted products.

  • Low yield of the desired monosubstituted product.

Possible Causes:

  • Reaction Temperature is too High: Higher temperatures can promote substitution at the less reactive C2 position.

  • Prolonged Reaction Time: Even at lower temperatures, extended reaction times can lead to disubstitution.

  • Strongly Nucleophilic Reagent: Highly reactive nucleophiles may not discriminate well between the C4 and C2 positions, especially at elevated temperatures.

Solutions:

  • Temperature Screening: Start with low temperatures (e.g., 0 °C to room temperature) and slowly increase if no reaction is observed.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed and before significant disubstitution occurs.

  • Control Stoichiometry: Use of a slight excess (1.1-1.2 equivalents) of the nucleophile can help drive the reaction to completion without promoting extensive disubstitution.

Issue 2: Low Yield in Selective C2 Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 2-aryl-4,5-dichloroquinazoline.

  • Presence of a significant amount of 2,5-dichloroquinazolin-4-one as a byproduct.

Possible Causes:

  • Hydrolysis of C4-Cl: The C4 position is highly susceptible to hydrolysis under the basic aqueous conditions often used in Suzuki-Miyaura reactions.[4]

Solutions:

  • Protecting Group Strategy: Employ a temporary deactivation strategy for the C4 position. A common approach is to first perform an SNAr reaction at C4 with a nucleophile that can be easily removed later, such as a thioether (e.g., isopropyl mercaptan).[4] This protecting group reduces the electrophilicity of the quinazoline ring and prevents hydrolysis at C4, allowing for a clean Suzuki-Miyaura coupling at C2. The thioether can then be removed or replaced in a subsequent step.

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2,4,7-Trichloroquinazoline (Analogous System) [4]

PositionReaction TypeProtecting Group at C4ConditionsYield (%)Comments
C2Suzuki-MiyauraIsopropyl thioetherPd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 75 °C75-95%High regioselectivity for C2
C4Suzuki-MiyauraNonePd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 75 °CLowSignificant hydrolysis observed
C4Desulfitative ArylationIsopropyl thioetherPd(OAc)₂, CuTC, Arylboronic acid80-95%Functionalization of the protected C4
C7Suzuki-MiyauraNone (C2, C4 arylated)Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, reflux60-80%Functionalization of the least reactive position

Note: This data is for the analogous 2,4,7-trichloroquinazoline system and is intended to be illustrative of the reactivity patterns.

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution at C4

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.

  • Add the amine nucleophile (1.1 mmol) followed by DIPEA (1.5 mmol).

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if necessary).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the 4-amino-2,5-dichloroquinazoline product.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Orthogonal Functionalization: Selective Suzuki-Miyaura Coupling at C2

This protocol is adapted from the strategy used for 2,4,7-trichloroquinazoline and involves a two-step process: protection of C4 followed by Suzuki-Miyaura coupling at C2.[4]

Step A: Protection of the C4 Position

  • To a suspension of sodium hydride (60% in mineral oil, 1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add isopropyl mercaptan (1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 4-(isopropylthio)-2,5-dichloroquinazoline.

Step B: Suzuki-Miyaura Coupling at the C2 Position

  • To a Schlenk flask under an inert atmosphere, add 4-(isopropylthio)-2,5-dichloroquinazoline (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.15 mmol), and sodium carbonate (3.1 mmol).

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (10:1, 10 mL).

  • Heat the reaction mixture to 75 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, add water, and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to isolate the 2-aryl-4-(isopropylthio)-5-chloroquinazoline product.

Visualizations

G cluster_0 Regioselectivity in SNAr A This compound B 4-Substituted-2,5-dichloroquinazoline A->B Nucleophile Mild Conditions (e.g., RT) C 2,4-Disubstituted-5-chloroquinazoline B->C Nucleophile Forcing Conditions (e.g., >100°C)

Caption: Regioselectivity in SNAr of this compound.

G cluster_1 Orthogonal Functionalization Workflow start This compound step1 C4 Protection (e.g., Thioether) start->step1 step2 4-(SR)-2,5-dichloroquinazoline step1->step2 step3 C2 Functionalization (e.g., Suzuki) step2->step3 step4 2-Aryl-4-(SR)-5-chloroquinazoline step3->step4 step5 C4 Deprotection/ Functionalization step4->step5 end 2-Aryl-4-Nu-5-chloroquinazoline step5->end

Caption: Workflow for selective C2 functionalization.

References

Technical Support Center: Controlling Regioselectivity in 2,4,5-Trichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-trichloroquinazoline. The information is designed to help address specific challenges related to controlling regioselectivity in substitution reactions at the C2, C4, and C5 positions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on this compound?

A1: Based on studies of analogous polychlorinated quinazolines, the general order of reactivity for the chloro substituents towards nucleophilic attack is C4 > C2 > C5. The C4 position is the most electrophilic and susceptible to substitution under milder conditions.[1][2][3] The C2 position is less reactive and typically requires more forcing conditions for substitution to occur. The C5 position is the least reactive towards nucleophilic substitution.

Q2: How does the electronic nature of the quinazoline ring influence this reactivity?

A2: The quinazoline ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms bearing chlorine atoms electrophilic. DFT calculations on similar 2,4-dichloroquinazolines have shown that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[3]

Q3: What are the key strategies to achieve regioselective substitution on this compound?

A3: The primary strategies for achieving regioselectivity include:

  • Exploiting inherent reactivity differences: Performing reactions under carefully controlled conditions (e.g., low temperature) to favor substitution at the most reactive C4 position.

  • Sequential functionalization: Reacting the most reactive site first (C4), then modifying the conditions to target the next most reactive site (C2).

  • Palladium-catalyzed cross-coupling reactions: Utilizing the differential reactivity of C-Cl bonds in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to achieve selective C-C or C-N bond formation. The general reactivity order in these reactions is often different from SNAr and can sometimes be tuned by the choice of catalyst and ligands.

  • Blocking/Directing groups: Introducing a temporary group to block a more reactive position, thereby directing the reaction to a less reactive site.

Troubleshooting Guides

Issue 1: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: Reaction with a nucleophile results in a mixture of C2 and C4 substituted products, or substitution at multiple positions.

Possible Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. Start at 0°C or even lower and slowly warm up while monitoring the reaction by TLC or LC-MS.
Excess of nucleophile or base. Use a stoichiometric amount of the nucleophile and base. An excess can lead to multiple substitutions.
Prolonged reaction time. Monitor the reaction closely and quench it as soon as the desired mono-substituted product is formed.
Solvent effects. The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., aprotic polar like DMF, DMSO, or less polar like THF, dioxane).
Issue 2: Poor Yield or No Reaction at the C2 Position

Symptom: After successful C4 substitution, the subsequent reaction at the C2 position is sluggish or does not proceed.

Possible Cause Suggested Solution
Insufficiently harsh reaction conditions. The C2 position is less reactive than C4. Increase the reaction temperature (reflux) and/or reaction time.[4]
Weak nucleophile. Use a stronger nucleophile or activate the existing one (e.g., by using a stronger base to deprotonate it).
Steric hindrance. The substituent at C4 may sterically hinder the approach of the nucleophile to C2. Consider using a smaller nucleophile if possible.
Issue 3: Difficulty in Functionalizing the C5 Position

Symptom: Attempts to introduce a substituent at the C5 position via SNAr or palladium-catalyzed cross-coupling are unsuccessful.

Possible Cause Suggested Solution
Low reactivity of the C5-Cl bond. The C5 position on the benzene ring portion is generally the least reactive towards SNAr. For palladium-catalyzed reactions, specific ligands and conditions might be required to activate this position.
Unfavorable electronic effects. The electronic environment of the benzene ring portion of the quinazoline makes the C5-Cl bond less susceptible to cleavage.
Alternative synthetic strategies. Consider synthesizing the quinazoline ring with the desired C5 substituent already in place from a pre-functionalized anthranilic acid derivative.

Experimental Protocols

Protocol 1: Regioselective Monosubstitution at the C4-Position via SNAr (General Procedure)

This protocol describes a general method for the selective substitution of the C4-chloro group with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • Solvent (e.g., ethanol, isopropanol, or THF)

  • Base (e.g., triethylamine, diisopropylethylamine), if the amine salt is not desired as a byproduct.

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the amine (1.0-1.2 eq) dropwise to the stirred solution. If required, add a base (1.2 eq).

  • Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC.

  • Upon completion (disappearance of the starting material), quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Product Conditions Yield (%) Reference
2,4-Dichloroquinazoline + Aniline2-Chloro-4-anilinoquinazolineEtOH, reflux, 4h85[2]
2,4,6-Trichloroquinazoline + Benzylamine2,6-Dichloro-4-(benzylamino)quinazolinei-PrOH, rt, 12h90[2]
Protocol 2: Sequential Disubstitution at C4 and C2 Positions via SNAr (General Procedure)

This protocol outlines a two-step process for the sequential substitution at the C4 and then the C2 position.

Step 1: C4-Substitution (as per Protocol 1)

Step 2: C2-Substitution Materials:

  • 4-substituted-2,5-dichloroquinazoline (from Step 1)

  • Second nucleophile (e.g., a different amine)

  • High-boiling point solvent (e.g., DMF, DMSO, or n-butanol)

Procedure:

  • Dissolve the 4-substituted-2,5-dichloroquinazoline (1.0 eq) in the high-boiling point solvent.

  • Add the second nucleophile (1.5-2.0 eq).

  • Heat the reaction mixture to a high temperature (e.g., 100-150°C) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration or extract with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Starting Material Product Conditions Yield (%)
2-Chloro-4-aminoquinazoline2,4-DiaminoquinazolineAmine, 120°C, 12h75-85
Protocol 3: Regioselective Suzuki-Miyaura Coupling at the C4-Position (Hypothetical Protocol based on Analogs)

This protocol is a hypothetical procedure for the selective Suzuki coupling at the C4 position, based on the established higher reactivity of this position in related polychloroquinazolines.[5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reactant Product Catalyst Base Solvent Temp (°C) Yield (%)
2,4,7-Trichloroquinazoline + Arylboronic acid2,7-Dichloro-4-arylquinazolinePd(OAc)₂/PPh₃Na₂CO₃Toluene/EtOH7570-90

Visualizations

Regioselectivity_SNAr This compound This compound C4-Substituted Product C4-Substituted Product This compound->C4-Substituted Product Mild Conditions (e.g., 0°C to RT) Mixture of Isomers Mixture of Isomers This compound->Mixture of Isomers Harsh Conditions (Initial Stage) C2,C4-Disubstituted Product C2,C4-Disubstituted Product C4-Substituted Product->C2,C4-Disubstituted Product Harsh Conditions (e.g., High Temp)

Caption: Decision pathway for regioselective SNAr on this compound.

Troubleshooting_SNAr start Poor Regioselectivity in SNAr q1 Is the reaction temperature high? start->q1 a1_yes Lower the temperature q1->a1_yes Yes q2 Is there an excess of nucleophile/base? q1->q2 No end Improved Selectivity a1_yes->end a2_yes Use stoichiometric amounts q2->a2_yes Yes q3 Is the reaction time prolonged? q2->q3 No a2_yes->end a3_yes Monitor closely and quench sooner q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Experimental_Workflow_Suzuki setup Reaction Setup Add this compound, boronic acid, catalyst, and base to a Schlenk flask. inert Inert Atmosphere Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Solvent Addition Add degassed solvent system. inert->solvent reaction Reaction Heat and stir the mixture. solvent->reaction workup Workup Cool, quench with water, and extract with organic solvent. reaction->workup purification Purification Purify by column chromatography. workup->purification

Caption: Experimental workflow for a regioselective Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Synthesis of 2,4,5-Trichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-trichloroquinazoline and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the chlorination of 5-chloroquinazoline-2,4(1H,3H)-dione. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base to facilitate the reaction.[1][2]

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: The primary byproducts typically arise from incomplete reaction or hydrolysis. These include monochloro-hydroxy intermediates such as 2-chloro-4-hydroxy-5-chloroquinazoline and 4-chloro-2-hydroxy-5-chloroquinazoline . Additionally, dimeric impurities can form, particularly under certain reaction conditions.[1] The presence of any moisture during the reaction or workup can also lead to the hydrolysis of the product back to these hydroxy-containing precursors.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting quinazolinone and the appearance of the less polar this compound product. It is advisable to run a co-spot of the starting material to accurately track its disappearance.

Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)?

A4: Both POCl₃ and PCl₅ are highly corrosive and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. These reagents react violently with water, releasing hydrochloric acid (HCl) gas. Therefore, all glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Quenching of the reaction should be done carefully by slowly adding the reaction mixture to ice-water.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting/Solution
Incomplete Reaction - Increase reaction time and/or temperature: The chlorination of quinazolinones can require prolonged heating at reflux.[1] Monitor the reaction by TLC or HPLC until the starting material is consumed. - Insufficient chlorinating agent: Ensure at least a stoichiometric amount of POCl₃ is used. Often, a large excess of POCl₃ is used as both the reagent and the solvent.[2] - Presence of moisture: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Moisture will consume the chlorinating reagent and lead to hydrolysis byproducts.
Product Degradation - Excessive reaction temperature or time: While heat is necessary, prolonged exposure to very high temperatures can lead to decomposition. Optimize the reaction conditions by starting with the lower end of the recommended temperature range and monitoring closely. - Improper workup: this compound is sensitive to hydrolysis. Ensure the workup is performed promptly and under non-aqueous or acidic conditions until the product is isolated.
Loss of Product During Workup - Premature product precipitation: If the product precipitates during the quenching step and is not fully recovered, this can lead to lower yields. Ensure thorough extraction with a suitable organic solvent after quenching. - Inadequate extraction: Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Issue 2: Presence of Significant Amounts of Byproducts
Byproduct Observed Possible Cause Troubleshooting/Solution
Monochloro-hydroxy-quinazolines Incomplete chlorination: The reaction has not gone to completion, leaving partially reacted intermediates.- Increase reaction time and/or temperature. - Add a co-reagent: The addition of PCl₅ can often drive the reaction to completion more effectively than POCl₃ alone.[2] - Use a base: An organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) can facilitate the reaction.[1]
Starting Material (5-chloroquinazoline-2,4(1H,3H)-dione) Reaction did not initiate or was incomplete. - Check the quality of the chlorinating agent: POCl₃ can degrade over time. Use a fresh bottle or distill before use. - Ensure adequate heating: Verify the reaction temperature is reaching the desired level.
Dimeric Byproducts Formation of "pseudodimers" from the reaction of phosphorylated intermediates with unreacted quinazolinone.[1]- Control the reaction temperature: Dimer formation can sometimes be suppressed by controlling the temperature, especially during the initial stages of the reaction.[1] - Use of a base: Maintaining basic conditions during the addition of POCl₃ can suppress pseudodimer formation.[1]
Unidentified Polar Impurities Hydrolysis of the product or intermediates due to the presence of water.- Strictly anhydrous conditions: Dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere. - Careful workup: Avoid prolonged exposure to aqueous basic conditions during workup. Neutralize the quenched reaction mixture and extract the product promptly.

Experimental Protocols

Synthesis of this compound from 5-Chloroquinazoline-2,4(1H,3H)-dione

This protocol is a representative procedure and may require optimization based on laboratory conditions and specific substrate derivatives.

Materials:

  • 5-Chloroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Toluene (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) (optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 5-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add phosphorus pentachloride (PCl₅) (2.2 eq) to the flask.

  • Carefully add phosphorus oxychloride (POCl₃) (10-15 volumes) to the flask via the dropping funnel.

  • If using a base, add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is significantly more polar than the product.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Visualizations

Logical Flow of Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start Reactants 5-Chloroquinazoline-2,4-dione + POCl3/PCl5 Start->Reactants Reaction Chlorination (Reflux) Reactants->Reaction Workup Quench with Ice Neutralize Extract Reaction->Workup Low_Yield Low Yield Reaction->Low_Yield Purification Column Chromatography Workup->Purification Byproducts Byproducts Present Workup->Byproducts Product This compound Purification->Product Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Byproducts->Incomplete_Rxn Hydrolysis Hydrolysis Byproducts->Hydrolysis Dimerization Dimerization Byproducts->Dimerization Increase_Time_Temp Increase Time/Temp Incomplete_Rxn->Increase_Time_Temp Anhydrous_Cond Use Anhydrous Conditions Hydrolysis->Anhydrous_Cond Control_Temp_Base Control Temp/Add Base Dimerization->Control_Temp_Base

Caption: Logical workflow for the synthesis of this compound and a troubleshooting guide for common issues.

General Reaction Pathway for Chlorination of Quinazolinones

Chlorination_Pathway Quinazolinone Quinazolinone Precursor Phosphorylated_Intermediate Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate POCl3 Chloroquinazoline Chlorinated Quinazoline Phosphorylated_Intermediate->Chloroquinazoline Cl- Byproducts Incomplete Chlorination & Hydrolysis Products Phosphorylated_Intermediate->Byproducts Incomplete Reaction Chloroquinazoline->Byproducts Hydrolysis (H2O)

References

Technical Support Center: Purification of 2,4,5-Trichloroquinazoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,4,5-Trichloroquinazoline reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Product does not crystallize - Too much solvent was used.- The cooling process is too fast.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.
Oiling out instead of crystallization - The melting point of the compound is lower than the boiling point of the solvent.- The compound is impure.- The solution is supersaturated.- Use a lower-boiling point solvent or a solvent pair.- Perform a preliminary purification by column chromatography.- Re-heat the solution and allow it to cool more slowly.
Low recovery of purified product - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Use a different solvent in which the compound is less soluble when cold.- Minimize the amount of solvent used.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of product from impurities - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully to ensure a homogenous stationary phase.
Product elutes too quickly (high Rf) - The eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Product does not elute from the column - The eluent is not polar enough.- The compound may be acidic or basic and is strongly interacting with the silica gel.- Gradually increase the polarity of the eluent (gradient elution).- For basic compounds like quinazolines, add a small amount (0.1-1%) of triethylamine to the eluent to reduce tailing and improve elution.[1]
Tailing of the product spot on TLC/broad bands on the column - The compound is interacting too strongly with the acidic silica gel.- The sample is too concentrated when loaded.- Add a basic modifier like triethylamine to the eluent.[1]- Consider using a different stationary phase, such as alumina.- Ensure the sample is dissolved in a minimal amount of solvent before loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: While specific impurities depend on the synthetic route, common contaminants in related quinazoline syntheses include unreacted starting materials, incompletely chlorinated intermediates (e.g., dichloroquinazolines), and hydrolysis byproducts where a chlorine atom is replaced by a hydroxyl group. Over-chlorination leading to tetrachloro-derivatives is also possible.

Q2: Which purification technique should I try first?

A2: For solid crude products, recrystallization is often a good first step as it is simple and can remove a significant amount of impurities. If recrystallization does not yield a product of sufficient purity, or if the crude product is an oil, column chromatography is the recommended next step.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the this compound poorly at low temperatures but have good solubility at elevated temperatures.[2] Common solvents to screen for chlorinated aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[2][3]

Q4: My this compound sample is a brownish oil after synthesis. How should I proceed with purification?

A4: An oily crude product is not suitable for direct recrystallization. The best approach is to purify the material using column chromatography on silica gel. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute your product.

Q5: I see significant tailing of my product spot on the TLC plate. What does this mean and how can I fix it?

A5: Tailing is often observed for basic compounds like quinazolines on acidic silica gel. It indicates a strong, undesirable interaction between your compound and the stationary phase. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your chromatography eluent.[1] This will improve the peak shape and separation.

Q6: Can I use reversed-phase chromatography to purify this compound?

A6: Yes, reversed-phase chromatography can be an effective alternative, especially if you are having trouble with tailing on silica gel. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good starting point for chlorinated quinazolines is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound. For more polar impurities, a dichloromethane/methanol system might be necessary.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[4] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, carefully load the concentrated solution directly onto the sand layer.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_analysis Initial Analysis cluster_decision Purification Choice cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product start Crude this compound analysis Analyze by TLC start->analysis decision Solid or Oil? analysis->decision recrystallize Recrystallization decision->recrystallize Solid chromatography Column Chromatography decision->chromatography Oil / Impure Solid purity_check1 Check Purity (TLC, NMR, etc.) recrystallize->purity_check1 purity_check1->chromatography Needs Further Purification pure_product Pure this compound purity_check1->pure_product Purity OK purity_check2 Check Purity (TLC, NMR, etc.) chromatography->purity_check2 purity_check2->recrystallize Needs Further Purification purity_check2->pure_product Purity OK

Caption: A decision workflow for selecting a purification technique for crude this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing solution_conc Concentrate Solution / Cool Slowly no_crystals->solution_conc solution_solvent Change Solvent / Solvent Pair oiling_out->solution_solvent solution_eluent Optimize Eluent via TLC poor_sep->solution_eluent solution_modifier Add Basic Modifier (e.g., TEA) tailing->solution_modifier

Caption: A logical diagram connecting common purification problems to their respective solutions.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2,4,5-trichloroquinazoline. The information is structured in a question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?

Based on established principles of nucleophilic aromatic substitution (SNAr) on related heterocyclic systems like 2,4-dichloroquinazolines, the C4 position is the most electrophilic and therefore the most reactive site for nucleophilic attack.[1][2] This is due to the combined electron-withdrawing effects of the nitrogen atoms in the quinazoline ring. The second substitution will then occur at the C2 position, which generally requires more forcing conditions (higher temperatures, longer reaction times). The chlorine atom at the C5 position is on the benzene ring portion and is significantly less reactive towards SNAr compared to the chlorine atoms at C2 and C4.

Q2: How does the chloro group at the C5 position influence the reaction?

While specific kinetic data for this compound is not extensively reported, the electron-withdrawing nature of the C5 chloro group is expected to further activate the quinazoline core towards nucleophilic attack at both C4 and C2 positions compared to a non-substituted quinazoline. However, it is not expected to alter the inherent reactivity order (C4 > C2).

Q3: What are the key reaction parameters to control for selective monosubstitution at the C4 position?

To achieve selective monosubstitution at the C4 position, it is crucial to control the reaction temperature. The first substitution at C4 is typically rapid and can often be achieved at lower temperatures (e.g., 0 °C to room temperature).[2] Using a stoichiometric amount of the nucleophile is also recommended to avoid competing disubstitution.

Q4: How can I achieve disubstitution at both C2 and C4 positions?

Disubstitution requires more forcing reaction conditions. After the first substitution at C4, the electron-donating character of the newly introduced group deactivates the ring towards further substitution. To replace the chlorine at the C2 position, higher temperatures (reflux) and often a larger excess of the nucleophile are necessary.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired substituted quinazoline. What are the potential causes and how can I troubleshoot this?

Possible Cause Troubleshooting Step Experimental Protocol Recommendation
Suboptimal Reaction Temperature Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux).Monitor reaction progress by TLC or LC-MS at various temperatures to identify the optimal condition for product formation while minimizing side reactions.[3]
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., THF, DMF, ethanol, acetonitrile). Polar aprotic solvents like DMF and THF are often effective.[3]Perform parallel small-scale reactions in different solvents to determine the one that provides the best solubility for reactants and facilitates the reaction.
Inappropriate Base The choice of base is critical. For amine nucleophiles, an external base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated.[1] For less reactive amines, a stronger base may be required.If using a weak amine nucleophile, consider using a stronger base or a different solvent system. For alcohol and thiol nucleophiles, a stronger base like sodium hydride (NaH) or sodium methoxide may be necessary to generate the corresponding nucleophile in situ.
Poor Quality of Starting Materials Verify the purity of this compound and the nucleophile using techniques like NMR or melting point analysis.Purify starting materials if necessary. This compound can be recrystallized from a suitable solvent. Liquid nucleophiles can be distilled.
Issue 2: Formation of Multiple Products (Lack of Selectivity)

Question: My reaction is producing a mixture of mono- and di-substituted products, and in some cases, isomers. How can I improve the selectivity?

Possible Cause Troubleshooting Step Experimental Protocol Recommendation
Reaction Temperature Too High For selective monosubstitution at C4, maintain a low reaction temperature (e.g., 0 °C to room temperature).Carefully control the temperature using an ice bath or a cryostat. Add the nucleophile dropwise to avoid localized heating.
Incorrect Stoichiometry Use a precise stoichiometry of reactants. For monosubstitution, use 1.0-1.1 equivalents of the nucleophile.Accurately weigh the starting materials and use a syringe pump for the slow addition of the nucleophile.
Extended Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid the formation of the di-substituted product.Set up time-course experiments to determine the optimal reaction time for maximizing the yield of the desired product.
Issue 3: Difficult Product Purification

Question: I am struggling to purify my final product from the reaction mixture. What are some effective purification strategies?

Possible Cause Troubleshooting Step Experimental Protocol Recommendation
Removal of Excess Amine If a high-boiling point amine was used in excess, it can be challenging to remove by evaporation.Acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer.
Product Adsorption on Silica Gel The nitrogen atoms in the quinazoline ring can cause the product to streak or irreversibly adsorb to silica gel during column chromatography.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, consider using a different stationary phase like alumina.[3]
Product Precipitation/Crystallization Issues The product may not crystallize easily, or it may precipitate as an oil.Screen various solvent systems for recrystallization. Slow cooling and scratching the flask can induce crystallization. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification.[3]

Data Presentation

Table 1: Reaction Conditions for Monosubstitution at C4 of Chloroquinazolines with Amines

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Primary Aliphatic AminesTHFEt3NRoom Temp.0.5 - 3Good[1]
Secondary Aliphatic AminesTHFDIPEA6012Good[4]
AnilinesEthanol or 2-propanol-Reflux24Moderate[1]
AnilinesDioxaneDIPEA801265[5]
BenzylaminesAcetonitrileDIPEARoom Temp.-Good[1]

Table 2: Reaction Conditions for Disubstitution at C2 and C4 of Chloroquinazolines with Amines

Nucleophile 1 (at C4)Nucleophile 2 (at C2)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Resin-bound secondary aminePrimary/Secondary AmineDMADBU135 - 14014Good[4]
EthanolaminePhenylmethanamineEthanolEt3NReflux2450[6]
Ethanolamine4-NitroanilineEthanol/DMF-Reflux2445[6]

Note: The data in these tables are derived from reactions with 2,4-dichloro- and 6,7-dimethoxy-2,4-dichloroquinazoline and serve as a starting point for optimizing reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for Selective Monosubstitution of an Amine at the C4-Position
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or ethanol).[1][5]

  • Addition of Reagents: Add the amine nucleophile (1.0-1.1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.).[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Disubstitution of Amines at the C2 and C4-Positions
  • First Substitution (at C4): Follow Protocol 1 to synthesize the 4-amino-2,5-dichloroquinazoline intermediate.

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 4-amino-2,5-dichloroquinazoline intermediate (1.0 eq.) in a high-boiling point solvent (e.g., DMA or ethanol/DMF mixture).[4][6]

  • Addition of Reagents: Add the second amine nucleophile (a slight excess, e.g., 1.2-2.0 eq.) and a suitable base (e.g., DBU or TEA).[4][6]

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 100-140 °C).[4] Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, perform an extractive work-up. Purify the product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end End Product start Start: this compound + Nucleophile + Solvent + Base reaction Nucleophilic Aromatic Substitution (Control Temperature for Selectivity) start->reaction monitoring TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quenching, Extraction, Washing, Drying monitoring->workup Complete purification Column Chromatography or Recrystallization workup->purification end Characterized Substituted Quinazoline purification->end

Caption: General experimental workflow for nucleophilic substitution on this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield temp Suboptimal Temperature start->temp solvent Incorrect Solvent start->solvent base Inappropriate Base start->base purity Impure Starting Materials start->purity screen_temp Temperature Screening temp->screen_temp screen_solvent Solvent Screening solvent->screen_solvent screen_base Base Screening base->screen_base purify_reagents Purify Reagents purity->purify_reagents

Caption: Troubleshooting guide for addressing low product yield in substitutions on this compound.

References

avoiding over-substitution in 2,4,5-Trichloroquinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-trichloroquinazoline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling reaction selectivity and avoiding common pitfalls like over-substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am trying to synthesize a mono-substituted quinazoline from this compound, but I am getting a mixture of di- and tri-substituted products. What is the primary cause of this over-substitution?

A1: Over-substitution is a common issue stemming from the differential reactivity of the three chlorine atoms. In nucleophilic aromatic substitution (SNAr) reactions, the C-4 position is the most electrophilic and therefore the most reactive, followed by the C-2 position. The C-5 chlorine, being on the benzene portion of the ring, is significantly less reactive to SNAr. Over-substitution typically occurs when reaction conditions are too harsh (e.g., high temperature) or when an excess of the nucleophile is used, which drives the reaction to substitute at the less reactive C-2 position after the C-4 position has reacted.[1][2]

Q2: How can I selectively achieve mono-substitution at the C-4 position?

A2: Achieving selective mono-substitution at the C-4 position hinges on carefully controlling the reaction conditions to exploit the reactivity difference between the chloro-substituents. The key strategies are:

  • Low Temperature: Perform the reaction at a low temperature, typically between 0 °C and room temperature. For highly reactive nucleophiles, starting at 0 °C or even lower is recommended to temper the reaction rate and enhance selectivity.[1]

  • Stoichiometric Control: Use a precise amount of your nucleophile, typically 1.0 to 1.1 equivalents relative to the this compound. Using a large excess of the nucleophile will inevitably lead to di-substitution.[3]

  • Slow Addition: Add the nucleophile (or the quinazoline substrate) slowly to the reaction mixture. This maintains a low instantaneous concentration of the reactant and minimizes the chance of a second substitution occurring on the newly formed mono-substituted product.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction should be quenched as soon as the starting this compound has been consumed to prevent the formation of di-substituted byproducts.

Q3: My reaction is not proceeding at low temperatures. If I increase the temperature, I get over-substitution. What should I do?

A3: If the reaction is sluggish at low temperatures, you are facing a common optimization challenge. Instead of drastically increasing the temperature, consider the following adjustments:

  • Solvent Choice: The solvent can significantly influence reaction rates. Polar aprotic solvents like THF, DMF, or DMSO can help stabilize charged intermediates in the SNAr mechanism and may facilitate the reaction at lower temperatures.[3][4]

  • Base Selection: If your reaction requires a base to deprotonate the nucleophile or neutralize generated acid (like HCl), the choice of base is important. A stronger, non-nucleophilic base might increase the reactivity of your nucleophile, allowing the reaction to proceed at a lower temperature.

  • Extended Reaction Time: A less reactive nucleophile may simply require a longer reaction time at a controlled temperature. It is preferable to run a reaction for 24 hours at room temperature than for 2 hours at 80 °C if selectivity is the goal.

Q4: I am observing an unexpected byproduct that doesn't seem to be a di-substituted quinazoline. What could it be?

A4: Besides over-substitution, other side reactions can occur:

  • Hydrolysis: If there is moisture in your reaction, the highly reactive C-4 position can be susceptible to hydrolysis, leading to the formation of 2,5-dichloroquinazolin-4-one. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction with Solvent: Nucleophilic solvents, particularly alcohols like methanol or ethanol, can compete with your primary nucleophile, leading to the formation of alkoxy-substituted byproducts, especially at elevated temperatures.

  • Positional Isomerization: While SNAr is highly regioselective for C-4, extremely harsh conditions could potentially lead to minor amounts of other isomers, complicating purification.

Q5: Is it possible to selectively substitute the chlorine at the C-2 or C-5 position?

A5: Yes, but it requires a strategic approach.

  • C-2 Substitution: To substitute at the C-2 position, you would typically first perform a selective substitution at the more reactive C-4 position. The resulting 4-substituted-2,5-dichloroquinazoline can then be subjected to a second substitution under more forcing conditions (e.g., higher temperature, stronger nucleophile) to replace the C-2 chlorine.[1][2]

  • C-5 Substitution: The C-5 chlorine is generally unreactive to standard SNAr conditions. To functionalize this position, a different type of chemistry, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), is typically required. These methods are highly effective for forming C-C or C-N bonds at less reactive aryl chloride positions.[3]

Data Presentation

The following table summarizes the expected outcomes of a nucleophilic substitution reaction on this compound with a generic amine nucleophile (R-NH₂) under different experimental conditions. This data is representative and illustrates the principles of kinetic and thermodynamic control.

Entry Equivalents of R-NH₂ Temperature Reaction Time Expected Major Product Anticipated Yield of Major Product Key Byproducts
11.050 °C to RT16 h4-Amino-2,5-dichloroquinazoline>85%Unreacted Starting Material
21.0580 °C4 h4-Amino-2,5-dichloroquinazoline50-70%2,4-Diamino-5-chloroquinazoline
32.280 °C16 h2,4-Diamino-5-chloroquinazoline>80%4-Amino-2,5-dichloroquinazoline
41.05RT (wet solvent)16 h4-Amino-2,5-dichloroquinazoline40-60%2,5-Dichloroquinazolin-4-one

Table 1: Influence of Reaction Conditions on Product Distribution.

Experimental Protocols

Protocol 1: Selective Mono-substitution at the C-4 Position with an Amine

This protocol details the selective reaction of an amine nucleophile at the C-4 position of this compound.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous THF.

  • Slow Addition: Add the amine/base solution dropwise to the cooled quinazoline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-amino-2,5-dichloroquinazoline.

Protocol 2: Sequential Di-substitution at C-4 and C-2 Positions

This protocol is for synthesizing a 2,4-disubstituted-5-chloroquinazoline.

  • Step 1 (C-4 Substitution): Synthesize the 4-substituted-2,5-dichloroquinazoline intermediate using Protocol 1.

  • Preparation: In a sealed reaction vessel, dissolve the 4-substituted-2,5-dichloroquinazoline (1.0 eq) from Step 1 in a suitable solvent such as DMF or NMP.

  • Nucleophile Addition: Add the second nucleophile (can be the same as or different from the first) (1.5-2.0 eq) and a suitable base (e.g., K₂CO₃ or DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-140 °C). Monitor the reaction by TLC or LC-MS for the disappearance of the mono-substituted starting material.

  • Workup and Purification: After cooling to room temperature, perform an aqueous workup similar to Protocol 1. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 2,4-disubstituted-5-chloroquinazoline.

Visualizations

G cluster_start Start cluster_conditions Reaction Conditions cluster_monitoring Monitoring cluster_decision Decision cluster_products Products & Workup start This compound + Nucleophile (NuH, 1.05 eq) conditions Low Temperature (0°C - RT) Anhydrous Solvent (e.g., THF) Base (e.g., DIPEA) start->conditions monitoring Monitor by TLC/LC-MS conditions->monitoring decision Starting Material Consumed? monitoring->decision decision->monitoring No product Selective Mono-substituted Product (4-Nu-2,5-dichloroquinazoline) decision->product Yes workup Aqueous Workup & Purification product->workup

Caption: Workflow for selective C-4 mono-substitution.

G start Problem: Over-substitution Observed (Mixture of Di/Tri-substituted Products) q1 Check Reaction Temperature start->q1 q2 Check Nucleophile Stoichiometry start->q2 q3 Review Addition Method start->q3 sol1 Reduce Temperature (Start at 0°C) q1->sol1 sol2 Use 1.0-1.1 Equivalents of Nucleophile q2->sol2 sol3 Add Nucleophile Dropwise/Slowly q3->sol3 result Improved Selectivity for Mono-substituted Product sol1->result sol2->result sol3->result

References

Technical Support Center: Workup Procedures for 2,4,5-Trichloroquinazoline Based Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-trichloroquinazoline and its derivatives. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during the experimental workup and purification stages.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

  • Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[1][3]

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines for halogenated organic compounds.

Q2: How can I monitor the progress of my reaction before starting the workup?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. Use an appropriate solvent system to achieve good separation between your starting materials, intermediates, and the final product. The consumption of starting materials and the appearance of the product spot will indicate the reaction's progression towards completion.

Q3: What is a general procedure for quenching the reaction mixture?

A3: Once the reaction is complete, it is typically cooled to room temperature. The quenching procedure will depend on the reagents used. A common approach for reactions involving phosphorus oxychloride or other acidic reagents is to slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to decompose any remaining reactive agents. This should be done in a fume hood, as hazardous gases like HCl may be evolved.

Q4: How do I effectively extract this compound from the aqueous layer?

A4: Chlorinated organic solvents are often effective for extracting compounds like this compound. Dichloromethane or chloroform can be used. Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete removal of the product from the aqueous phase. The organic layers should then be combined for further washing.

Q5: What washing steps are necessary for the organic extract?

A5: The combined organic extracts should be washed sequentially with:

  • Water: To remove any water-soluble impurities.

  • Saturated Sodium Bicarbonate Solution: To neutralize any remaining acids.

  • Brine (Saturated NaCl solution): To remove excess water from the organic layer before drying.[4]

After each wash, allow the layers to separate fully and carefully remove the aqueous layer.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield After Workup Incomplete reaction.Before workup, confirm reaction completion using TLC or LC-MS. If incomplete, consider extending the reaction time or increasing the temperature.
Product is water-soluble and lost during aqueous washes.Minimize the volume of aqueous washes. If the product has some water solubility, back-extract the aqueous layers with the organic solvent.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Oily Product Instead of a Solid Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum. Gentle heating on a rotary evaporator can help remove residual solvent.
Impurities are present.The product may require further purification. Consider column chromatography or recrystallization to remove impurities that are preventing crystallization.
Product is Difficult to Purify by Column Chromatography Product is streaking on the TLC plate.Add a small percentage of a polar solvent (like methanol) or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the peak shape.
Product has a similar polarity to a major impurity.Try a different solvent system for chromatography. If silica gel is not effective, consider using alumina or reverse-phase silica.
Discolored Product Presence of colored impurities from the reaction.Consider treating a solution of the crude product with activated charcoal before filtration and crystallization.
Decomposition of the product.Avoid excessive heat during solvent removal and drying. Store the purified product in a cool, dark place.

Experimental Protocols

General Workup and Purification Protocol (Adapted from similar syntheses) [4]

  • Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice with constant stirring in a fume hood.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethanol and petroleum ether). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization does not yield a pure product, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Reaction Completion (TLC) quench Quench with Ice/Water start->quench Cool to RT extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash Combine organic layers dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify recrystallize Recrystallization purify->recrystallize Option 1 chromatography Column Chromatography purify->chromatography Option 2 product Pure this compound recrystallize->product chromatography->product

Caption: General experimental workflow for the workup and purification of this compound.

References

Technical Support Center: Troubleshooting Low Yields in 2,4,5-Trichloroquinazoline Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed cross-coupling reactions involving 2,4,5-trichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is resulting in a low yield of the desired product. What are the general factors I should investigate?

Low yields in palladium-catalyzed cross-coupling reactions are a common issue and can often be attributed to one or more of the following factors:

  • Catalyst System: The choice and quality of the palladium source and ligand are critical. For a less reactive substrate like a trichloroquinazoline, a highly active catalyst system is often required.

    • Palladium Source: While catalysts like Pd(PPh₃)₄ can be effective, they may not be active enough. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.[1] These are often more active. Ensure your palladium source has not degraded; many are sensitive to air and moisture.[2]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are known to facilitate the oxidative addition of aryl chlorides and are often preferred.[1][3]

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Weak bases like Na₂CO₃ might not be effective. Stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often required, especially for challenging couplings.[1][3] The solubility and particle size of the base can also impact the reaction rate.[4]

  • Solvent and Temperature:

    • Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1] The solvent should be anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[1][2]

    • Reactions with chloro-aromatics may require elevated temperatures (e.g., 90-120°C) to proceed efficiently.[1]

  • Inert Atmosphere: It is crucial to set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the deactivation of the Pd(0) catalyst by oxygen.[1][2]

Q2: I am observing a complex mixture of products instead of my desired mono-substituted quinazoline. What is causing this lack of regioselectivity?

This compound has three chlorine atoms at positions with different reactivities, which can lead to a mixture of mono-, di-, and tri-substituted products.

  • Reactivity Order: The C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic aromatic substitution and cross-coupling reactions.[3][5] The general order of reactivity for substitution is C4 > C2 > C5. Direct coupling will likely occur preferentially at the C4 position.

  • Controlling Regioselectivity: To achieve selective substitution at the C2 or C5 position, a common strategy is to first protect the more reactive C4 position. For instance, the C4 position can be temporarily deactivated with a thioether, allowing for subsequent regioselective coupling at the C2 position.[3]

Q3: My reaction targeting substitution at the C4 position has a low yield, and I observe a significant amount of a byproduct that appears to be a quinazolinone. What is happening?

A major competing reaction, especially when targeting the highly reactive C4 position, is hydrolysis.

  • Competitive Hydrolysis: The C4 position is susceptible to hydrolysis under the basic reaction conditions often employed in cross-coupling reactions, leading to the formation of the corresponding quinazolinone.[3] This side reaction consumes the starting material and reduces the yield of the desired coupled product.

  • Minimizing Hydrolysis: To circumvent this issue, consider using strictly anhydrous conditions. If hydrolysis remains a problem, a protecting group strategy may be necessary. For example, by first introducing a thioether at the C4 position, you can perform couplings at other positions and then functionalize the C4 position under different, non-hydrolytic conditions.[3]

Q4: I am trying to perform a sequential, multiple-coupling on this compound and the reaction stalls after the first or second coupling. How can I drive the reaction to completion?

As more substituents are added to the quinazoline ring, the remaining chloro-positions become less reactive due to steric hindrance and altered electronic properties.

  • Harsher Conditions: Subsequent couplings often require more forcing conditions. This may include increasing the reaction temperature, extending the reaction time, and using a higher catalyst loading.[1]

  • More Active Catalyst System: A more active catalyst system, potentially with a different palladium precursor or a more electron-rich and bulky ligand, might be necessary to couple the less reactive chloro-positions.[1]

Q5: I am observing significant amounts of dehalogenated (hydrodehalogenation) or homocoupled byproducts. How can I minimize these?

These are common side reactions in palladium-catalyzed couplings.

  • Hydrodehalogenation: This side reaction replaces a chlorine atom with a hydrogen atom. It can be caused by the presence of palladium hydride species, which can form from solvents like alcohols or from certain bases.[1] To minimize this, avoid alcohol-based solvents and consider using inorganic bases like K₃PO₄ or Cs₂CO₃.[1]

  • Homocoupling: This involves the coupling of two molecules of your coupling partner (e.g., boronic acid). It is often promoted by the presence of oxygen.[1] Ensure your reaction mixture and solvents are thoroughly degassed before adding the catalyst.[1]

Data Presentation

The following table summarizes the yields for a sequential, regioselective Suzuki coupling of a 2,4,7-trichloroquinazoline derivative, illustrating the impact of different coupling partners.

EntryR¹ in Boronic AcidReaction Time (h)Yield (%)
1Thiophen-2-yl1898
24-(tert-Butyl)phenyl1899
34-Methoxyphenyl1899
43-Methoxyphenyl1899
54-Fluorophenyl1899
63-Furyl1899
72-Naphthyl1899
8Pyridin-3-yl2488
9Pyridin-4-yl2485

Conditions: 7-Chloro-4-(isopropylthio)-2-chloroquinazoline, R¹B(OH)₂, Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O (10:1), 75 °C.

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling at the C2 Position of 4-Thioether Protected 2,7-Dichloroquinazoline: [3]

  • Reaction Setup: To a reaction vial, add 7-chloro-4-(isopropylthio)-2-chloroquinazoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and Na₂CO₃ (3.1 equiv).

  • Inert Atmosphere: Flush the reaction vial with dry nitrogen or argon gas.

  • Solvent Addition: Add freshly distilled and degassed DME and H₂O (in a 10:1 ratio) via syringe to create a 0.1 M solution based on the starting quinazoline.

  • Reaction: Stir the reaction mixture vigorously at 75 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yields start Low Yield in this compound Coupling check_general Investigate General Reaction Parameters start->check_general check_specific Consider Issues Specific to this compound start->check_specific catalyst Catalyst System (Pd Source/Ligand) check_general->catalyst base Base (Strength/Solubility) check_general->base solvent_temp Solvent & Temperature check_general->solvent_temp atmosphere Inert Atmosphere check_general->atmosphere regioselectivity Poor Regioselectivity (Mixture of Isomers) check_specific->regioselectivity hydrolysis Hydrolysis at C4 Position check_specific->hydrolysis side_reactions Side Reactions (Dehalogenation/Homocoupling) check_specific->side_reactions solution_catalyst Use more active catalyst (e.g., Pd(OAc)₂ + Buchwald ligand) catalyst->solution_catalyst solution_base Use stronger base (e.g., K₃PO₄, Cs₂CO₃) base->solution_base solution_solvent_temp Ensure anhydrous, degassed solvent & optimize temperature solvent_temp->solution_solvent_temp solution_atmosphere Ensure rigorous inert atmosphere (N₂/Ar) atmosphere->solution_atmosphere solution_regio Employ protecting group strategy for C4 regioselectivity->solution_regio solution_hydrolysis Use strictly anhydrous conditions or protecting group hydrolysis->solution_hydrolysis solution_side Degas solvents thoroughly; avoid alcohol solvents side_reactions->solution_side

Caption: Troubleshooting workflow for low yields in this compound couplings.

Regioselectivity_Strategy cluster_direct Direct Coupling Issues cluster_sequential Sequential Functionalization Strategy substrate This compound direct_coupling Direct Coupling (e.g., Suzuki) substrate->direct_coupling protect_c4 Step 1: Protect C4 (e.g., with Thiol) substrate->protect_c4 c4_coupling Mixture of Products (Mainly C4 substitution) direct_coupling->c4_coupling hydrolysis Hydrolysis at C4 direct_coupling->hydrolysis couple_c2 Step 2: Couple at C2 protect_c4->couple_c2 couple_c5 Step 3: Couple at C5 couple_c2->couple_c5 deprotect_couple_c4 Step 4: Deprotect & Couple at C4 couple_c5->deprotect_couple_c4 final_product Tri-substituted Product deprotect_couple_c4->final_product

Caption: Strategy for overcoming regioselectivity and hydrolysis issues.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation transmetal_complex Ar-Pd(II)(R)L₂ transmetal->transmetal_complex red_elim Reductive Elimination red_elim->pd0 Regeneration product Ar-R (Coupled Product) red_elim->product aryl_halide Ar-X (Quinazoline-Cl) aryl_halide->ox_add pd_complex->transmetal boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal transmetal_complex->red_elim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Analytical Methods for Monitoring 2,4,5-Trichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring reactions involving 2,4,5-Trichloroquinazoline. As a key synthetic intermediate for novel therapeutics, particularly in oncology, robust analytical monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of this compound reactions?

A1: The primary methods for monitoring reactions with this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative checks of reaction progress.[3][4] For highly sensitive analysis and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful.[4][5]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The choice depends on several factors:

  • Reaction Type: For reactions involving significant changes in polarity (e.g., substituting a chlorine atom with a less electronegative group), HPLC and TLC are excellent.[5]

  • Information Required: NMR provides detailed structural information on reactants, products, and any stable intermediates.[2][6] GC-MS and LC-MS are superior for identifying product mass and detecting low-level impurities.[5][7]

  • Sample Properties: GC-MS is suitable only if the reactants and products are volatile and thermally stable. HPLC is more versatile for a wider range of compounds.[7]

  • Available Equipment: The most practical choice is often a method readily available in your lab.

Q3: What are the expected analytical characteristics of this compound?

A3: this compound is a halogenated, aromatic heterocyclic compound.

  • In HPLC (Reversed-Phase): It is a relatively nonpolar compound and will therefore have a longer retention time compared to more polar reactants or products.

  • In GC-MS: It is amenable to vaporization and will produce a distinct mass spectrum. The isotopic pattern of its molecular ion peak will be characteristic of a molecule containing three chlorine atoms.

  • In NMR (¹H): The proton NMR spectrum will be simple, showing signals only for the aromatic protons on the benzene ring portion of the quinazoline core.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography & Reaction Progress

Q4: My reaction appears to be incomplete or stalled according to TLC/HPLC analysis. What should I do?

A4: If you observe a significant amount of starting material remaining after the expected reaction time, consider the following troubleshooting steps:

  • Extend Reaction Time: The reaction may simply be slow. Continue monitoring at extended time points.[3]

  • Increase Temperature: Moderately increasing the reaction temperature can enhance the rate, but be cautious of potential side product formation or decomposition.[3][4]

  • Check Reagent Purity: Ensure that starting materials and solvents are pure and dry, as impurities can inhibit the reaction.[3]

  • Verify Catalyst Activity: If using a catalyst (e.g., in cross-coupling reactions), ensure it has not been deactivated or poisoned. Using a fresh batch may be necessary.[4][8]

Q5: I am observing multiple unexpected spots on my TLC plate or peaks in my HPLC chromatogram. What could they be?

A5: Unexpected peaks or spots often indicate the formation of side products or the presence of impurities.[3]

  • Possible Cause 1: Side Reactions: Halogenated quinazolines can undergo various side reactions, such as over-substitution, hydrodehalogenation (in palladium-catalyzed reactions), or reaction with impurities.[4]

  • Solution: Use LC-MS or GC-MS to get mass data on the unknown peaks, which can help identify their structures.[9] Adjusting reactant stoichiometry and temperature can help minimize side reactions.[3]

  • Possible Cause 2: Carryover/Contamination: The peaks could be from a previous injection (carryover) or from a contaminated injector septum (septum bleed).[9][10]

  • Solution: Run a blank injection of your solvent to check for carryover. If peaks persist, clean the injector port and replace the septum with a high-quality, low-bleed version.[9]

Q6: My HPLC retention times are shifting between injections. How can I stabilize them?

A6: Retention time variability compromises the reliability of your data.[9]

  • Inconsistent Mobile Phase: Ensure mobile phase solvents are accurately measured, thoroughly mixed, and degassed (e.g., by sonication) before use.[5][9]

  • Temperature Fluctuations: Use a column oven to maintain a constant, stable temperature for the analytical column.[5][9]

  • Pump Issues: Check for leaks in the pump heads and fittings. Prime the pump thoroughly to remove any trapped air bubbles that can cause pressure fluctuations.[5][9]

Q7: The resolution between my starting material and product peaks is poor. How can I improve it?

A7: Poor resolution means the peaks are not sufficiently separated for accurate quantification.[9]

  • Optimize Mobile Phase (HPLC): If using a gradient, make it shallower (a slower increase in organic solvent percentage) to improve the separation of closely eluting compounds.

  • Adjust Temperature Program (GC): Use a slower oven temperature ramp to enhance separation.[9]

  • Change Column: Use a longer column to increase separation efficiency. Alternatively, switch to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18 for HPLC) to alter selectivity for aromatic compounds.[9]

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide illustrative examples of expected analytical data and a comparison of common monitoring techniques.

Table 1: Comparison of Key Analytical Monitoring Techniques

TechniqueInformation ProvidedThroughputStrengthsLimitations
TLC Qualitative reaction progressHighFast, simple, low cost for quick checks.[3]Not quantitative, low resolution.
RP-HPLC-UV Quantitative data on reactants/productsMediumRobust, reproducible, widely applicable.[7][11]Requires chromophores, less structural info.
GC-MS Quantitative data & mass/structureMediumHigh sensitivity, structural info from MS.[7]For volatile & thermally stable compounds only.
NMR Detailed structural informationLowUnambiguous structure elucidation.[2][6]Lower sensitivity, requires higher sample concentration.
LC-MS Quantitative data & mass/structureMediumHigh sensitivity and specificity, good for byproducts.[4]More complex instrumentation, potential for ion suppression.

Table 2: Illustrative HPLC-UV Data for a Substitution Reaction

Reaction: this compound + Nucleophile → 2-Substituted-4,5-dichloroquinazoline

CompoundRetention Time (min)λmax (nm)Comments
Nucleophile (e.g., Aniline)2.1250Typically more polar, elutes early.
This compound8.5254Starting material, less polar.
2-(Phenylamino)-4,5-dichloroquinazoline7.3258Product, polarity is intermediate.
Note: Data is illustrative. Actual retention times depend on the specific HPLC method (column, mobile phase, flow rate) and the nucleophile used.

Table 3: Expected Mass Spectrometry (EI-MS) Data

CompoundMolecular Weight ( g/mol )Key m/z FragmentsIsotopic Pattern
This compound245.46244 (M+), 209 (M-Cl), 174 (M-2Cl)Characteristic M, M+2, M+4, M+6 peaks for 3 Cl atoms.
2-(Phenylamino)-4,5-dichloroquinazoline302.16301 (M+), 266 (M-Cl)Characteristic M, M+2, M+4 peaks for 2 Cl atoms.
Note: M+ refers to the molecular ion peak. Fragmentation patterns are predictive.
Experimental Protocols
Protocol 1: Reaction Monitoring by Reversed-Phase HPLC (RP-HPLC)

This protocol describes a general method for monitoring the consumption of this compound and the formation of a product.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.[7]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase must be filtered (0.45 µm filter) and degassed prior to use.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • At specified time points (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase in a clean vial. This stops the reaction and prepares it for analysis.[10]

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

  • Analysis:

    • Inject a standard of pure this compound to determine its retention time.

    • Inject the prepared samples from the reaction time course.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The percentage conversion can be calculated based on the relative peak areas (assuming similar response factors).

Protocol 2: Product & Byproduct Identification by GC-MS

This protocol is suitable for identifying the final product and any volatile side products after the reaction is complete.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • MS Transfer Line Temp: 290°C.

    • MS Source Temp: 230°C.

    • Scan Range: 50-500 m/z.

  • Sample Preparation:

    • After the reaction work-up, dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for each peak. Compare the obtained spectrum for the main product with the expected mass and fragmentation pattern.

    • Use the mass spectra of minor peaks to identify potential side products by analyzing their molecular ions and fragmentation.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes for monitoring this compound reactions.

G cluster_workflow Reaction Monitoring Workflow reaction Reaction Vessel (this compound + Reagents) sampling 1. Withdraw Aliquot at Timed Intervals reaction->sampling quench 2. Quench Reaction (e.g., Dilute in Solvent) sampling->quench prep 3. Filter Sample (0.45 µm Syringe Filter) quench->prep analysis 4. Analytical Measurement prep->analysis hplc HPLC-UV Analysis analysis->hplc gcms GC-MS Analysis analysis->gcms data 5. Data Processing (Peak Integration, Quantification) hplc->data gcms->data report 6. Report Results (% Conversion vs. Time) data->report

Caption: General experimental workflow for monitoring chemical reactions.

G start Problem: Low Product Yield check_time Was reaction run to completion? start->check_time extend_time Solution: Extend reaction time & continue monitoring check_time->extend_time No check_conditions Are reaction conditions (temp, solvent) optimal? check_time->check_conditions Yes end Re-run Experiment extend_time->end optimize_conditions Solution: Screen different solvents or moderately increase temperature check_conditions->optimize_conditions No check_reagents Are reagents pure and catalyst active? check_conditions->check_reagents Yes optimize_conditions->end purify_reagents Solution: Use fresh/purified reagents and a new batch of catalyst check_reagents->purify_reagents No check_byproducts Does MS data show significant side products? check_reagents->check_byproducts Yes purify_reagents->end adjust_stoich Solution: Adjust stoichiometry to minimize side reactions check_byproducts->adjust_stoich Yes check_byproducts->end No adjust_stoich->end

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinazoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of various quinazoline derivatives, with a focus on their anticancer and antimicrobial properties. The data presented is compiled from multiple studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this versatile heterocyclic system.

Anticancer Activity

Quinazoline derivatives have been extensively investigated for their potential as anticancer agents, primarily as tyrosine kinase inhibitors.[1] The core structure allows for substitutions at various positions, leading to compounds with high potency and selectivity against different cancer cell lines.

One study focused on a series of novel 4-anilinoquinazoline derivatives, which were evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy.[2] Another research synthesized quinazoline-based pyrimidodiazepines and evaluated their anticancer activity against 60 human tumor cell lines.[3] The results highlighted a quinazoline-chalcone derivative, 14g , which exhibited significant antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines with GI50 values ranging from 0.622 to 1.81 μM. Furthermore, a pyrimidodiazepine derivative, 16c , showed cytotoxic activity 10-fold higher than doxorubicin against ten different cancer cell lines.

In a different study, novel quinazoline derivatives bearing triazole-acetamides were synthesized and tested against HCT-116, MCF-7, and HepG2 cancer cell lines.[4] Compound 8a was identified as the most potent against HCT-116 and HepG2 cells, with IC50 values of 5.33 μM and 7.94 μM after 72 hours, respectively.[4] Notably, these potent compounds showed limited toxicity against the normal cell line WRL-68.[4]

The substitution pattern on the quinazoline ring plays a critical role in determining the anticancer potency. For instance, 4-anilino-quinazoline derivatives with a 5-substituted furan-2-yl moiety at the C-6 position showed enhanced antiproliferative activity.[2] Similarly, the presence of a chloro-substituent in the meta position of the aniline residue at C-4 increased the inhibitory activity towards both EGFR and VEGFR2.[2]

Table 1: Anticancer Activity of Selected Quinazoline Derivatives

CompoundCancer Cell LineActivity (IC50/GI50 in µM)Reference
14g K-562 (Leukemia)0.622 (GI50)
RPMI-8226 (Leukemia)<10 (GI50)
HCT-116 (Colon)1.81 (GI50)[5]
LOX IMVI (Melanoma)1.57 (GI50)
MCF7 (Breast)1.66 (GI50)[5]
16c Various (10 lines)High Cytotoxicity (10x Doxorubicin)[5]
8a HCT-116 (Colon)5.33 (IC50, 72h)[4]
HepG2 (Liver)7.94 (IC50, 72h)[4]
8f MCF-7 (Breast)21.29 (IC50, 48h)[4]
Compound 6 EGFR0.01 (IC50)[2]
VEGFR20.08 (IC50)[2]
Compound 5 EGFR0.001 (IC50)[2]
Compound 20 HepG2 (Liver)12 (IC50)[2]
MCF-7 (Breast)3 (IC50)[2]
Compounds 21-23 HeLa & MDA-MB2311.85 - 2.81[6]
Antimicrobial Activity

Quinazoline derivatives also exhibit significant antimicrobial properties against a range of bacteria and fungi. A series of 2-(amino)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7] Compound 6y , with a 3,4-difluorobenzylamine moiety at the 2-position, demonstrated the highest potency with MIC50 values of 0.36 µM against S. aureus ATCC25923 and 0.02 µM against the MRSA strain JE2.[7]

Another study investigated palladium(II) halo complexes of 6-R-5,6-dihydrobenzoimidazo quinazoline derivatives and found them to have good antimicrobial properties against Bacillus subtilis, E. coli, and Yeast at a concentration of 100 ppm.[8] Furthermore, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated, with compounds 8 and 23 being the most active against Gram-positive bacteria.[9]

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

Compound/DerivativeMicroorganismActivity (MIC50/Concentration)Reference
6y S. aureus ATCC259230.36 µM (MIC50)[7]
S. aureus JE2 (MRSA)0.02 µM (MIC50)[7]
Palladium(II) complexes Bacillus subtilis, E. coli, YeastGood activity at 100 ppm[8]
Compound 8 & 23 Gram-positive bacteriaMost active in series[9]
Acids 2a & 2c Candida albicansSignificant activity[10]

Experimental Protocols

In Vitro Anticancer Activity Screening (NCI-60 Cell Line)

The U.S. National Cancer Institute (NCI) protocol for in vitro anticancer screening was utilized in several of the cited studies.

  • Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Drug Incubation: Cells are incubated with the test compounds at a single concentration (e.g., 10 µM) for 48 hours.

  • Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell growth and viability. The protein-binding dye SRB is used to assess cell density by staining cellular protein.

  • Data Analysis: The growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) are calculated from dose-response curves.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Culture 60 Human Cancer Cell Lines start->cell_culture compound_prep Prepare Quinazoline Derivative Solutions start->compound_prep incubation Incubate Cells with Compounds (48h) cell_culture->incubation compound_prep->incubation srb_assay Perform SRB Assay incubation->srb_assay data_acq Measure Absorbance srb_assay->data_acq data_analysis Calculate GI50, TGI, LC50 data_acq->data_analysis end End data_analysis->end signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Quinazoline Quinazoline Derivatives Quinazoline->EGFR Quinazoline->VEGFR2

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinazoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted quinazoline analogs, with a focus on their anticancer properties. The information presented is collated from multiple research endeavors, offering a comprehensive overview of the cytotoxic and kinase inhibitory potential of this important class of heterocyclic compounds. Experimental data is provided to support the observed trends, and detailed protocols for key biological assays are included to facilitate reproducible research.

Data Presentation: Cytotoxicity and Kinase Inhibition of Quinazoline Analogs

The following table summarizes the in vitro biological activity of a selection of substituted quinazoline derivatives against various cancer cell lines and kinases. The data highlights the impact of different substitution patterns on the quinazoline scaffold, providing a basis for rational drug design.

Compound IDScaffoldR1 (Position 2)R2 (Position 4)R3 (Position 6)Target Cell Line/KinaseIC50/GI50 (µM)Reference
1 Quinazolinone-H-NH-(3-chlorophenyl)-HA5490.82[1]
2 Quinazolinone-H-NH-(3-chlorophenyl)-NH-CH2-(5-bromothiophen-2-yl)HepG23.11[1]
3 Quinazoline-Cl-NH-(p-tolyl)-HEGFR~11-fold more potent than prototype[2]
4 Quinazoline-Cl-NH-(p-tolyl)-HVEGFR-2~7-fold more potent than prototype[2]
5 Quinazolinone-CH3-NH-(3-ethynylphenyl)7-O-(CH2)5-(2-nitro-1H-imidazol-1-yl)EGFR0.00047[3]
6 Quinazolinone-H-NH-phenyl6-acrylamideA549Potent Activity[1]
7 Quinazoline-H-NH-phenyl-HMCF-77.94[4][5]
8 QuinazolineThiazole derivative-O-phenyl-benzamide-HHCT-158.43[4][5]
9 Quinazolinone2-pyridyl3-(4-methoxyphenyl)-BrHeLa<50
10 Quinazolinone-H-OH-HAβ40 aggregation0.270[6]
11 Quinazoline-NH-(1-benzylpiperidin-4-yl)-NH-(3,4-dimethoxybenzyl)-HAChE2.1[6]
12 Quinazoline-NH-(1-benzylpiperidin-4-yl)-NH-(3,4-dimethoxybenzyl)-HBuChE8.3[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are intended to serve as a guide for researchers looking to evaluate the anticancer activity of novel quinazoline analogs.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Substituted quinazoline compounds

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted with serum-free medium to the desired concentrations. The culture medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2. Luminescence-based assays that measure the amount of ATP consumed during the kinase reaction are commonly used.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase assay buffer

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate substrate.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a white 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Kinase Reaction Initiation: Add the diluted kinase to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways affected by quinazoline analogs and a general workflow for their evaluation as anticancer agents.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies start Synthesis of Quinazoline Analogs assay Cytotoxicity Screening (e.g., MTT Assay) start->assay ic50 Determine IC50 Values assay->ic50 kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) ic50->kinase_assay sar Structure-Activity Relationship Analysis kinase_assay->sar pathway Signaling Pathway Analysis sar->pathway apoptosis Apoptosis Assays pathway->apoptosis cell_cycle Cell Cycle Analysis pathway->cell_cycle animal Xenograft Animal Models cell_cycle->animal efficacy Evaluate Tumor Growth Inhibition animal->efficacy

General workflow for the evaluation of quinazoline analogs as anticancer agents.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF Ligand EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR

Simplified EGFR signaling pathway and the point of inhibition by quinazoline analogs.

VEGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival Gene_Expression->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2

Simplified VEGFR-2 signaling pathway and the point of inhibition by quinazoline analogs.

References

Chloro-Substituted Quinazolines: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected chloro-substituted quinazoline derivatives against key kinases implicated in cancer, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For a comprehensive comparison, data for well-established kinase inhibitors are also included.

Table 1: EGFR Kinase Inhibitory Activity of Chloro-Substituted Quinazoline Derivatives and Other Inhibitors

Compound/AnalogTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
6-chloro-4-(3-bromoanilino)quinazolineEGFR3.2GefitinibEGFR2.4 - 15.5
2-chloro-4-anilino-quinazoline derivative (8o)EGFR~11-fold more potent than prototype 7ErlotinibEGFR-
6-chloro-quinazoline-2-carboxamide (31)PAK411.1LapatinibEGFR/HER2-
4-anilino-6-chloro-quinazoline derivative (5)EGFR1VandetanibEGFR/VEGFR-211

Note: IC50 values are sourced from various publications, and assay conditions may differ. Direct comparison should be made with caution. The presented analogs share a chloro-substituted quinazoline core.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Chloro-Substituted Quinazoline Derivatives and Other Inhibitors

Compound/AnalogTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
2-chloro-4-anilino-quinazoline derivative (8o)VEGFR-2~7-fold more potent than prototype 7VandetanibVEGFR-2-
4-anilino-6-chloro-quinazoline derivative (5)VEGFR-2-SorafenibVEGFR-2-
4-anilinoquinazoline derivatives (10a, 10g)VEGFR-2Potent inhibitory activitySunitinibVEGFR-2-

Note: A dash (-) indicates that a specific value was not provided in the initial search results. The potency of some compounds was described qualitatively.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are representative protocols for kinase inhibition and cell viability assays.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (specific for the kinase)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

  • Human cancer cell line (e.g., A549, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process of kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Kinase_Inhibitor_Workflow cluster_design Compound Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Design Library of Chloro-Substituted Quinazolines KinaseAssay In Vitro Kinase Inhibition (IC50 Determination) Design->KinaseAssay Screening CellViability Cell Viability (MTT Assay, GI50) KinaseAssay->CellViability Lead Compounds PathwayAnalysis Downstream Signaling (Western Blot) CellViability->PathwayAnalysis AnimalModels Xenograft Animal Models CellViability->AnimalModels Promising Candidates

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

A Comparative Analysis of Antimicrobial Quinazolines and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Heterocyclic compounds form the structural core of many pharmaceuticals, with quinazoline and its oxidized form, quinazolinone, being prominent scaffolds due to their wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4] This guide provides a comparative study of the antimicrobial performance of quinazoline derivatives against other significant heterocyclic classes, such as triazoles and oxadiazoles, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Efficacy

The antimicrobial activity of heterocyclic compounds is profoundly influenced by their core structure and the nature of their substituents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a substance that prevents visible growth of a microorganism—for representative quinazoline derivatives and other heterocyclic compounds against various pathogens. Lower MIC values are indicative of higher antimicrobial potency.

Data Presentation: Quantitative Antimicrobial Activity

Table 1: Antimicrobial Activity of Representative Quinazoline Derivatives

Compound Class Specific Derivative Target Organism MIC (µg/mL) Reference
4(3H)-Quinazolinones PBP2a Allosteric Inhibitor (e.g., Compound 27) Staphylococcus aureus (MRSA) 0.25 [1][5]
PBP2a Allosteric Inhibitor (e.g., Compound 30) S. aureus ATCC 29213 0.5 [5]
DNA Gyrase Inhibitor S. aureus (MRSA) 1-8 [5]
2,3-disubstituted (3H)-quinazolinones VMA-13-05 S. aureus 64-128 [6]
VMA-17-01 S. aureus 32-128 [6]
VMA-17-04 S. pneumoniae 16-128 [6]

| Indolo[1,2-c]quinazolines | Various Derivatives | S. aureus, B. subtilis | Not specified, but active |[7] |

Table 2: Antimicrobial Activity of Other Heterocyclic Compounds

Compound Class Specific Derivative Target Organism MIC (µg/mL) Reference
1,2,4-Triazoles Thione-substituted triazole Bacillus subtilis, S. aureus 1.56 [8]
Thione-substituted triazole Proteus vulgaris 6.25 [8]
Nalidixic acid-based derivative Pseudomonas aeruginosa 16 [8]
1,3,4-Oxadiazoles Pyrimidinyl 1,3,4-oxadiazole (Compound 12c) P. aeruginosa Promising Activity [9]
Thieno[2,3-d]pyrimidine hybrid S. aureus, E. coli Similar to Gentamicin [10]
Coumarin-Triazoles Bis-triazole (Compound 8a) S. aureus, E. coli, C. albicans 1-4 [11]

| | Chloro-substituted pyrimidine-dione (74c) | Gram-positive/negative bacteria | 7.23 |[11] |

Mechanism of Action: A Visual Overview

Quinazoline derivatives exert their antimicrobial effects through various mechanisms.[2][12] A notable mechanism for certain 4(3H)-quinazolinones is the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA).[1][5] This binding event alters the conformation of the PBP2a active site, rendering the bacterium susceptible to antibiotics.[5]

PBP2a_Inhibition_Pathway cluster_0 Mechanism of Action in MRSA Quin Quinazolinone Derivative PBP2a_allo PBP2a Allosteric Site Quin->PBP2a_allo Binds to PBP2a_active PBP2a Active Site (Closed) PBP2a_allo->PBP2a_active Induces Conformational Change PBP2a_open PBP2a Active Site (Open) PBP2a_active->PBP2a_open Opens Inhibition Inhibition of Cell Wall Synthesis PBP2a_open->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death Results in MIC_Workflow start Start prep_culture 1. Prepare Overnight Bacterial Culture start->prep_culture mcfarland 2. Adjust Inoculum to 0.5 McFarland Standard prep_culture->mcfarland dilute_inoculum 3. Dilute Inoculum to ~5x10^5 CFU/mL mcfarland->dilute_inoculum add_inoculum 5. Add Bacterial Inoculum to Wells dilute_inoculum->add_inoculum prep_plate 4. Perform Serial Dilution of Compound in 96-Well Plate prep_plate->add_inoculum controls 6. Prepare Controls (Growth, Sterility, Positive) add_inoculum->controls incubate 7. Incubate Plate (35°C, 16-20h) controls->incubate read_results 8. Read Results: Determine MIC incubate->read_results end End read_results->end

References

A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2,4,5-trisubstituted quinazoline core is a recurring motif in a multitude of biologically active compounds. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this important chemical space: a classical multi-step approach and a modern one-pot, three-component reaction, offering insights into their respective methodologies, efficiencies, and substrate scope.

Method 1: Classical Multi-Step Synthesis from Substituted Anthranilic Acids

This traditional approach involves a sequential five-step synthesis starting from readily available 5-substituted anthranilic acids. The general strategy relies on the initial formation of a benzoxazinone ring, followed by amination, cyclization to a quinazolin-4-one, chlorination, and subsequent nucleophilic substitution to introduce the desired substituent at the 4-position.

Experimental Protocol

Step I: Synthesis of 2-Substituted-6-iodo-1,3-benzoxazin-4-one To a solution of 5-iodoanthranilic acid (1 equivalent) in pyridine, the corresponding acyl chloride (1.1 equivalents) is added dropwise at 0-5 °C. The reaction mixture is stirred for 4 hours, and the product is isolated by pouring onto crushed ice followed by filtration.

Step II: Synthesis of N-(2-acyl-4-iodophenyl)benzamide The benzoxazinone from Step I (1 equivalent) is dissolved in a suitable solvent, and an amine (1.2 equivalents) is added. The reaction is stirred at room temperature until completion, and the product is isolated by solvent evaporation and purification.

Step III: Synthesis of 2-Substituted-6-iodoquinazolin-4(3H)-one The N-acyl derivative from Step II (1 equivalent) is refluxed in glacial acetic acid for 6-8 hours. The product crystallizes upon cooling and is collected by filtration.

Step IV: Synthesis of 4-Chloro-2-substituted-6-iodoquinazoline The quinazolin-4-one from Step III (1 equivalent) is refluxed with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for 4-6 hours. The excess POCl₃ is removed under reduced pressure, and the product is isolated by extraction.

Step V: Synthesis of 2,4-Disubstituted-5-iodoquinazoline The 4-chloroquinazoline from Step IV (1 equivalent) is reacted with a nucleophile (e.g., an amine or phenol) in a suitable solvent, often with a base, to yield the final 2,4,5-trisubstituted quinazoline.

Data Presentation
EntryR² (Amine/Phenol)Overall Yield (%)Reference
1a PhenylDecylamine35[1]
1b PhenylHexadecylamine32[1]
1c 2,6-DifluorophenylDecylamine30[1]
1d 2,6-DifluorophenylHexadecylamine28[1]
1e MethylDecylamine40[1]
1f MethylHexadecylamine38[1]
1g TrifluoromethylDecylamine25[1]
1h TrifluoromethylHexadecylamine22[1]

Overall yields are calculated based on the starting 5-iodoanthranilic acid.

Method 2: One-Pot Three-Component Synthesis via C-H Activation

A more contemporary and efficient approach involves a palladium-catalyzed one-pot, three-component reaction. This method brings together a 2-aminobenzonitrile, an aldehyde, and a boronic acid to construct the 2,4,5-trisubstituted quinazoline scaffold in a single operation. This strategy offers significant advantages in terms of step-economy and time efficiency.

Experimental Protocol

General Procedure for the One-Pot Synthesis of 2,4,5-Trisubstituted Quinazolines A mixture of 2-amino-6-substituted benzonitrile (1.0 mmol), aldehyde (1.2 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., XPhos, 10 mol%) is placed in a sealed tube. Anhydrous solvent (e.g., dioxane, 3 mL) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The vessel is purged with an inert gas (e.g., argon) and heated at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 2,4,5-trisubstituted quinazoline.

Data Presentation
EntryR (at C5)AldehydeArylboronic acidYield (%)Reference
2a -ClBenzaldehydePhenylboronic acid85[2]
2b -Cl4-MethoxybenzaldehydePhenylboronic acid82[2]
2c -ClBenzaldehyde4-Tolylboronic acid88[2]
2d -BrBenzaldehydePhenylboronic acid83[2]
2e -F4-ChlorobenzaldehydePhenylboronic acid79[2]
2f -FBenzaldehyde4-Methoxyphenylboronic acid81[2]
2g -CH₃BenzaldehydePhenylboronic acid90[2]
2h -CH₃Thiophene-2-carboxaldehydePhenylboronic acid75[2]

Comparison of the Synthetic Routes

FeatureClassical Multi-Step SynthesisOne-Pot Three-Component Synthesis
Number of Steps 51
Overall Yield Lower (22-40%)Higher (75-90%)
Time Efficiency Low (several days)High (typically within 24 hours)
Atom Economy LowHigh
Substrate Scope Requires pre-functionalized starting materialsHigh, allows for diverse substitution patterns
Purification Multiple purification steps requiredSingle purification step
Reagents Uses hazardous reagents like POCl₃ and PCl₅Utilizes a palladium catalyst and ligands

Visualizing the Synthetic Pathways

classical_synthesis A 5-Substituted Anthranilic Acid B Benzoxazin-4-one A->B Acyl Chloride, Pyridine C N-Acyl Anthranilamide B->C Amine D Quinazolin-4-one C->D Acetic Acid, Reflux E 4-Chloroquinazoline D->E POCl3, PCl5 F 2,4,5-Trisubstituted Quinazoline E->F Nucleophile

Caption: Classical multi-step synthesis of 2,4,5-trisubstituted quinazolines.

onepot_synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction A 2-Amino-6-substituted benzonitrile R Pd(OAc)2, Ligand, Base, Heat A->R B Aldehyde B->R C Arylboronic Acid C->R P 2,4,5-Trisubstituted Quinazoline R->P

Caption: One-pot, three-component synthesis of 2,4,5-trisubstituted quinazolines.

Conclusion

The comparison clearly demonstrates the advantages of modern synthetic methodologies over classical routes for the synthesis of 2,4,5-trisubstituted quinazolines. The one-pot, three-component reaction offers significantly higher yields, greater efficiency, and a broader scope for introducing molecular diversity in a single, streamlined operation. While the classical multi-step synthesis is a well-established method, it is hampered by its length, lower overall yields, and the use of hazardous reagents. For researchers engaged in the rapid generation of compound libraries for drug discovery and development, the adoption of one-pot strategies represents a more resource-effective and versatile approach.

References

The Strategic Advantage of 2,4,5-Trichloroquinazoline in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of medicinal chemistry and drug development, the choice of starting materials is a critical decision that significantly impacts the efficiency, regioselectivity, and overall success of a synthetic route. Among the array of halogenated heterocyclic building blocks, 2,4,5-trichloroquinazoline emerges as a versatile and strategic precursor for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. This guide provides a comparative analysis of this compound against alternative starting materials, supported by experimental data and detailed protocols, to inform the selection of the optimal synthetic strategy.

Unparalleled Regiocontrol: A Key Advantage in Sequential Reactions

The primary advantage of this compound lies in the differential reactivity of its three chlorine atoms, which allows for a high degree of regiocontrol in sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is followed by the chlorine at the C2 position, with the C5 chlorine being the least reactive. This reactivity hierarchy enables the stepwise and selective introduction of different functional groups, a crucial feature for building the complex architectures often required for potent and selective drug candidates.

In contrast, commonly used alternatives such as 2,4-dichloroquinazoline offer only two points for substitution, limiting the complexity of the resulting molecules. While other trichlorinated quinazolines like 2,4,6-trichloroquinazoline and 2,4,7-trichloroquinazoline also provide three substitution sites, the specific substitution pattern of the 2,4,5-isomer can be particularly advantageous for accessing specific chemical space and achieving desired structure-activity relationships (SAR).

Performance in the Synthesis of Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The ability to precisely functionalize the quinazoline core is paramount in achieving high potency and selectivity for the target kinase.

While direct, quantitative head-to-head comparisons in the literature are scarce, the principles of regioselectivity strongly suggest the superiority of this compound for the synthesis of elaborately substituted quinazolines. For instance, in the synthesis of complex kinase inhibitors requiring distinct functionalities at the C2, C4, and C5 positions, a stepwise approach starting from this compound would likely offer higher overall yields and purity compared to a less regiocontrolled synthesis from a dichloro-analogue, which might necessitate protecting groups or result in isomeric mixtures that are difficult to separate.

To illustrate this, consider a hypothetical synthesis of a trisubstituted quinazoline derivative.

Starting MaterialKey Reaction StepsExpected Outcome
This compound 1. Nucleophilic substitution at C4 (e.g., with an aniline derivative) 2. Nucleophilic substitution at C2 (e.g., with an amine) 3. Suzuki or other cross-coupling at C5High regioselectivity, good to excellent yields at each step, leading to a high overall yield of the desired product.
2,4-Dichloroquinazoline 1. Nucleophilic substitution at C4 2. Nucleophilic substitution at C2 3. (If required) Halogenation at C5 followed by substitutionLower overall yield due to an additional synthetic step (halogenation). Potential for side reactions during halogenation.
Alternative Synthetic Route (e.g., from anthranilic acid) Multistep synthesis involving cyclization and subsequent functionalizations.Often lower overall yields and may require harsher reaction conditions. Less modular for library synthesis.

Experimental Protocols

General Protocol for Sequential Nucleophilic Substitution on this compound

This protocol outlines a general procedure for the stepwise substitution of the chlorine atoms on this compound.

Step 1: Monosubstitution at the C4 Position

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF) at 0 °C, add the first nucleophile (e.g., a primary or secondary amine, 1.0-1.2 eq) and a base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 4-substituted-2,5-dichloroquinazoline.

Step 2: Disubstitution at the C2 Position

  • Reaction Setup: Dissolve the 4-substituted-2,5-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., n-butanol or dioxane). Add the second, different nucleophile (1.2-2.0 eq) and a base if necessary.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Step 1 to isolate the 2,4-disubstituted-5-chloroquinazoline.

Visualizing the Synthetic Workflow

The sequential nature of substitutions on this compound can be effectively visualized as a logical workflow.

G start This compound step1 Nucleophilic Substitution at C4 (e.g., with R1-NH2) start->step1 intermediate1 4-Substituted-2,5-dichloroquinazoline step1->intermediate1 step2 Nucleophilic Substitution at C2 (e.g., with R2-NH2) intermediate1->step2 intermediate2 2,4-Disubstituted-5-chloroquinazoline step2->intermediate2 step3 Cross-Coupling at C5 (e.g., Suzuki, Sonogashira) intermediate2->step3 product 2,4,5-Trisubstituted Quinazoline step3->product

Caption: Synthetic workflow for 2,4,5-trisubstituted quinazolines.

Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The EGFR and VEGFR signaling pathways are prominent examples.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth and survival. Many quinazoline inhibitors act as ATP-competitive inhibitors of the EGFR kinase domain, blocking its autophosphorylation and subsequent downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., from this compound) Quinazoline_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by quinazolines.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Ligand binding (e.g., VEGF) to VEGFR-2 triggers a signaling cascade involving pathways such as PI3K-AKT and PLCγ-PKC, which are essential for endothelial cell proliferation, migration, and survival.[1] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and limiting tumor growth.[1]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., from this compound) Quinazoline_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

References

A Head-to-Head Comparison of Quinazoline-Based EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC) and other solid tumors.[1][2][3][4][5] This guide provides an objective, data-driven comparison of key quinazoline-based drugs that function as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). We will delve into their mechanisms of action, comparative clinical efficacy, and the experimental protocols used to evaluate them.

Mechanism of Action: From Reversible to Irreversible Inhibition

First and second-generation EGFR TKIs, such as Gefitinib, Erlotinib, and Lapatinib, are ATP-competitive inhibitors. They bind reversibly to the ATP-binding pocket in the intracellular kinase domain of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[6]

  • Gefitinib and Erlotinib: These are first-generation, reversible TKIs that primarily target EGFR.[6][7][8]

  • Lapatinib: This is a dual TKI, reversibly inhibiting both EGFR (HER1) and HER2/neu (ErbB2).[9][10][11] This dual action makes it effective in HER2-positive breast cancers.[9]

  • Afatinib: A second-generation TKI, Afatinib distinguishes itself by being an irreversible ErbB family blocker. It forms a covalent bond with the kinase domain, leading to sustained inhibition.

  • Osimertinib: This third-generation, irreversible TKI is designed to be highly selective for both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with earlier-generation TKIs.[12][13][14] It has a lower affinity for wild-type EGFR, which can result in fewer side effects.[14]

EGFR/HER2 Signaling Pathway Inhibition

The following diagram illustrates the signaling cascade initiated by EGFR and HER2 and the points of inhibition by quinazoline-based TKIs.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Response EGFR EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PLCg PLCγ Pathway EGFR->PLCg HER2 HER2 HER2->RAS_RAF_MAPK HER2->PI3K_AKT HER2->PLCg Gefitinib Gefitinib Gefitinib->EGFR inhibit Erlotinib Erlotinib Erlotinib->EGFR inhibit Afatinib Afatinib Afatinib->EGFR inhibit Afatinib->HER2 inhibit Osimertinib Osimertinib Osimertinib->EGFR inhibit Lapatinib Lapatinib Lapatinib->HER2 inhibit Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Drug 1. Prepare serial dilutions of TKI Mix 3. Combine TKI and reaction mix in plate Prep_Drug->Mix Prep_Reagents 2. Prepare kinase reaction mix Prep_Reagents->Mix Incubate 4. Add ATP to start reaction & incubate Mix->Incubate Detect 5. Add detection reagent Incubate->Detect Read 6. Measure signal (e.g., luminescence) Detect->Read Analyze 7. Plot data and calculate IC50 Read->Analyze

References

Comparative Evaluation of 2,4,5-Trichloroquinazoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their anticancer potential, quinazoline derivatives have emerged as a particularly promising class, with several analogs already established as potent kinase inhibitors in clinical use. This guide provides a comparative analysis of the in vitro and in vivo evaluation of 2,4,5-trichloroquinazoline derivatives, offering insights into their performance against various cancer cell lines and their underlying mechanisms of action. This objective comparison is intended for researchers, scientists, and professionals in drug development to aid in the strategic advancement of this chemical scaffold.

In Vitro Cytotoxicity Analysis

The antiproliferative activity of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic potential of these compounds. For comparative purposes, data for established anticancer agents are included where available.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2,4-diamino-5-chloro-6-substituted quinazoline derivative 1 L1210 LeukemiaPotent InhibitionMethotrexate (MTX)-
B16 MelanomaPotent InhibitionSIPI 759-
2-chloro-4-anilinoquinazoline-chalcone 14g [1][2]K-562 (Leukemia)0.622 - 1.81--
RPMI-8226 (Leukemia)0.622 - 1.81--
HCT-116 (Colon Cancer)0.622 - 1.81--
LOX IMVI (Melanoma)0.622 - 1.81--
MCF7 (Breast Cancer)0.622 - 1.81--
Pyrimidodiazepine derivative 16c [1][2]Various (10 cell lines)10-fold more potent than DoxorubicinDoxorubicin-
Novel Chloro Methylquinazolinone 5c [3]HCT-116 (Colon)8.00 ± 0.33Staurosporine-
Novel Chloro Methylquinazolinone 5d [3]HepG-2 (Liver)17.78 ± 0.58Staurosporine-
Novel Chloro Methylquinazolinone 6a [3]MCF-7 (Breast)-Staurosporine-

In Vivo Antitumor Efficacy

Preclinical in vivo studies are crucial for validating the therapeutic potential of novel compounds. Animal models, typically xenografts in immunocompromised mice, are utilized to assess the ability of a compound to inhibit tumor growth.

A study on 2,4-diamino-5-chloro-6-substituted quinazolines demonstrated significant suppressive effects against P. berghei in mice, with eight of the twelve tested compounds showing 100% suppression at an oral dose of 20 mg/kg. While this study was focused on antimalarial activity, the observed antiproliferative effects against leukemia and melanoma cell lines in vitro suggest potential for in vivo anticancer evaluation.

Further in vivo investigations are necessary to fully characterize the antitumor efficacy, pharmacokinetic profiles, and toxicity of this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are representative protocols for key in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., 1x10^6 to 1x10^7 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group. Body weight and any signs of toxicity are also monitored throughout the study.

Signaling Pathways and Mechanisms of Action

Quinazoline derivatives frequently exert their anticancer effects by inhibiting protein kinases involved in oncogenic signaling pathways. The substitution pattern on the quinazoline core significantly influences the target specificity and potency.

For instance, many 2,4-disubstituted quinazolines are known to target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.

The PI3K/Akt/mTOR pathway is another key signaling network often targeted by quinazoline derivatives. Novel chloro methylquinazolinones have been identified as inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3K-δ), a key regulator of cell growth and survival.[3]

To visualize these interactions, the following diagrams illustrate a generalized experimental workflow for evaluating anticancer compounds and a simplified representation of a kinase inhibition pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies synthesis Compound Synthesis (this compound Derivatives) cell_lines Panel of Cancer Cell Lines synthesis->cell_lines Screening cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 animal_model Xenograft Animal Model ic50->animal_model Lead Compound Selection pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Efficacy & Toxicity Assessment tumor_measurement->efficacy target_id Target Identification (e.g., Kinase Assay) pathway_analysis->target_id

Experimental workflow for anticancer drug evaluation.

kinase_inhibition_pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Activation Quinazoline This compound Derivative Quinazoline->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Simplified kinase inhibition signaling pathway.

References

Cross-Reactivity Profiling of Quinazoline-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a foundational structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, including several clinically approved anticancer drugs.[1][2] Understanding the cross-reactivity profile of these inhibitors is paramount for elucidating their mechanisms of action, predicting potential off-target effects, and guiding the development of more selective and potent therapeutic agents.

While specific cross-reactivity data for kinase inhibitors derived directly from a 2,4,5-trichloroquinazoline scaffold is not extensively available in the public domain, this guide provides a comparative analysis using well-characterized kinase inhibitors based on the broader and highly relevant quinazoline framework. The data and protocols presented herein offer a comprehensive overview of how the selectivity of such compounds is determined and interpreted.

Data Presentation: Comparative Kinase Inhibition Profiles

To illustrate the diverse selectivity profiles within the quinazoline class, this section compares the inhibitory activities of two prominent examples: Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and WZ4002, a mutant-selective EGFR inhibitor.[2] The following table summarizes their half-maximal inhibitory concentrations (IC50) against a selection of kinases, showcasing their distinct cross-reactivity landscapes.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Representative Quinazoline-Based Kinase Inhibitors

Kinase TargetLapatinib (IC50, nM)WZ4002 (IC50, nM)Primary Signaling Pathway
EGFR (Wild-Type) 9>1000EGFR Signaling
EGFR (L858R Mutant) 102EGFR Signaling
EGFR (T790M Mutant) 3478EGFR Signaling
HER2 (ERBB2) 1332HER2 Signaling
VEGFR2 >1000-VEGF Signaling
SRC 320-Tyrosine Kinase
ABL1 >10,000-Tyrosine Kinase
BTK >10,000100Tec Family Kinase
JAK3 ->1000JAK-STAT Pathway
Note: Data is compiled from various public sources for illustrative and comparative purposes. Actual values may differ based on specific assay conditions.[2]

Analysis of Cross-Reactivity: Lapatinib, a reversible ATP-competitive inhibitor, effectively inhibits both EGFR and HER2.[2][3] It also demonstrates moderate activity against other kinases like SRC, indicating a broader cross-reactivity profile.[2] In contrast, WZ4002, an irreversible inhibitor, displays remarkable selectivity for mutant forms of EGFR, particularly the T790M resistance mutation, while showing significantly less activity against wild-type EGFR and other kinases.[2] This highlights how modifications to the quinazoline scaffold can dramatically alter the selectivity profile of an inhibitor.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is achieved through robust in vitro screening against a large panel of kinases. Below are detailed methodologies for two widely used experimental approaches.

In Vitro Radiometric Kinase Assay

This method is often considered the "gold standard" for kinase profiling as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test compound (e.g., quinazoline derivative) dissolved in DMSO.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT).[1]

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • 100 µM ATP solution.[1]

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • 3% Phosphoric acid solution.[1]

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical protocol involves 10-point, 3-fold serial dilutions starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In the wells of a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add the serially diluted test compound to the appropriate wells. The reaction is initiated by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60-120 minutes) to allow for the phosphorylation reaction to occur.

  • Termination: Stop the reaction by adding phosphoric acid.[1]

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove any remaining unbound radiolabeled ATP.[1]

  • Detection: Add scintillation fluid to each well of the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]

KINOMEscan™ Competition Binding Assay

This is a high-throughput affinity screening platform that measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.[5]

Objective: To quantitatively measure the binding interactions (Kd values) of a test compound against a comprehensive panel of kinases.

Principle: The assay relies on a competitive binding format where a test compound competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[5]

Materials:

  • A panel of DNA-tagged recombinant kinases (e.g., >400 kinases).

  • Immobilized, active-site-directed ligand pre-coated on a solid support (e.g., beads).

  • Test compound dissolved in DMSO.

  • Binding buffer.

  • qPCR reagents.

Procedure:

  • Assay Setup: In a multi-well plate, combine the DNA-tagged kinases with the test compound at various concentrations (typically an 11-point, 3-fold serial dilution) and the immobilized ligand.[5]

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Affinity Capture: The kinase-ligand complexes are captured on the solid support. Unbound components are washed away.

  • Elution and Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase and quantifying the associated DNA tag via qPCR.[5]

  • Data Analysis: The amount of kinase bound to the immobilized ligand is measured. A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and is a strong binder. The results are typically reported as Kd (dissociation constant), with a lower Kd value signifying a stronger interaction between the compound and the kinase.[5]

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for kinase inhibitor profiling and a key signaling pathway targeted by quinazoline-based inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (e.g., Quinazoline derivative) D Serial Dilution of Compound A->D B Kinase Panel (Recombinant Enzymes) E Incubation (Kinase + Compound + Reagents) B->E C Assay Reagents (Buffer, ATP, Substrate) C->E D->E F Reaction Termination & Signal Detection E->F G Quantify Activity (% Inhibition or Kd) F->G H IC50 / Kd Determination G->H I Selectivity Profile Generation H->I

Caption: Workflow for in vitro kinase inhibitor cross-reactivity profiling.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Inhibitor Quinazoline Inhibitor Inhibitor->Dimer Inhibits Grb2 Grb2/SOS Dimer->Grb2 PI3K PI3K Dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Nucleus Nucleus mTOR->Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by quinazoline derivatives.

References

A Comparative Guide to the Functionalization of 2,4,5-Trichloroquinazoline: Synthetic Methodologies and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the quinazoline scaffold is a cornerstone of modern medicinal chemistry. The 2,4,5-trichloroquinazoline core, in particular, offers three distinct reaction sites, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive comparison of synthetic methods for the regioselective functionalization of this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The information presented is supported by experimental data to aid in the selection of optimal synthetic strategies.

Introduction to the Reactivity of this compound

The quinazoline ring system possesses a unique electronic landscape that dictates the regioselectivity of its functionalization. The pyrimidine ring is electron-deficient, rendering the C2 and C4 positions susceptible to nucleophilic attack. In contrast, the benzene ring is comparatively more electron-rich. Theoretical calculations and extensive experimental evidence have established a general reactivity hierarchy for nucleophilic aromatic substitution on polychlorinated quinazolines, with the C4 position being the most electrophilic and thus the most reactive, followed by the C2 position. The C5 position on the benzene ring is the least reactive towards nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions, on the other hand, offer a versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds at all three positions, with the outcome often governed by the choice of catalyst, ligands, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a direct and often high-yielding method for introducing a variety of nucleophiles onto the quinazoline core. The regioselectivity is primarily dictated by the inherent electronic properties of the substrate.

Reactivity Profile: C4 > C2 > C5

Numerous studies on 2,4-dichloroquinazolines have consistently demonstrated that nucleophilic attack occurs preferentially at the C4 position under mild conditions.[1][2] DFT calculations support this observation, indicating that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][3] The substitution at the C2 position typically requires harsher conditions, such as higher temperatures or stronger nucleophiles.[2] The C5 position is generally unreactive towards traditional SNAr.

Comparison of Nucleophiles at the C4-Position

The following table summarizes the typical reaction conditions and yields for the SNAr of various nucleophiles with 2,4-dichloroquinazolines, which serves as a model for the expected reactivity of the C4 position in this compound.

NucleophileReagents and ConditionsTypical Yield (%)Reference
Primary AminesAmine, Et3N, THF, rt, 18 h70-95[4]
Secondary AminesAmine (10 equiv), microwave, toluene, 130-185 °C, 30-50 min65-90[4]
AnilinesAniline, DIPEA, Dioxane, 80 °C, 12 h75-92[3]
HydrazineHydrazine hydrate, Ethanol, 0-5 °C, 2 h~90[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the functionalization of this compound, enabling the formation of bonds that are not accessible through SNAr. These methods allow for the sequential and regioselective introduction of different substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The regioselectivity of the Suzuki coupling on trichloroquinazolines can be controlled by the choice of reaction conditions.

A study on 2,4,7-trichloroquinazoline demonstrated a successful strategy for sequential functionalization. Direct Suzuki coupling at the C4 position proved to be low-yielding due to competitive hydrolysis. To circumvent this, an initial SNAr reaction with isopropyl mercaptan was employed to install a thioether at the C4 position. This was followed by a regioselective Suzuki coupling at the C2 position, and subsequently at the C7 (analogous to C5) position under more forcing conditions.

Table 2: Sequential Suzuki-Miyaura Coupling of a 2,4,7-Trichloroquinazoline Analog

StepPositionReagents and ConditionsYield (%)
1. SNArC4i-PrSH, NaH, THF, 0 °C to rt, 16 h~95
2. SuzukiC2Arylboronic acid, Pd(OAc)2, PPh3, Na2CO3, DME/H2O, 75 °C85-95
3. SuzukiC7Arylboronic acid, Pd(OAc)2, PPh3, Na2CO3, DME/H2O, reflux70-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and offers a complementary approach to SNAr for the introduction of amino groups. This method is particularly useful for coupling less nucleophilic amines or for achieving amination at less reactive positions.

While specific comparative data for this compound is limited, studies on related dichloroquinolines have shown that selective amination can be achieved by tuning the catalyst and ligands. For instance, the selective amination of an aryl bromide in the presence of a more activated heteroaryl chloride has been demonstrated.

Sonogashira and Heck Couplings

The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction facilitates the formation of C-C bonds with alkenes. These reactions further expand the synthetic toolbox for functionalizing the trichloroquinazoline core. The reactivity order generally follows that of other palladium-catalyzed cross-couplings, with the C4 and C2 positions being more readily functionalized than the C5 position.

Experimental Protocols

General Procedure for SNAr with an Amine at the C4-Position

To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF is added the amine (1.1-2.0 eq) and a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-3.0 eq). The reaction mixture is stirred at room temperature for 18-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Suzuki-Miyaura Coupling at the C2-Position (following C4-thioether functionalization)

To a reaction vial is added the 4-(isopropylthio)-2,5-dichloroquinazoline (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.15 eq), and Na2CO3 (3.0 eq). The vial is flushed with nitrogen. A degassed mixture of DME and water (10:1) is added to generate a 0.1 M solution. The reaction mixture is stirred at 75 °C under a nitrogen atmosphere until the starting material is consumed. After cooling, water is added, and the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography.

Visualizing Synthetic Strategies

Logical Flow for Sequential Functionalization

G start This compound snar_c4 SNAr at C4 (e.g., Amines, Thiols) start->snar_c4 Mild Conditions suzuki_c2 Suzuki Coupling at C2 snar_c4->suzuki_c2 Pd(OAc)2, PPh3 buchwald_c2 Buchwald-Hartwig at C2 snar_c4->buchwald_c2 Pd Catalyst, Ligand suzuki_c5 Suzuki Coupling at C5 suzuki_c2->suzuki_c5 Forcing Conditions final_product Trisubstituted Quinazoline suzuki_c5->final_product buchwald_c5 Buchwald-Hartwig at C5 buchwald_c2->buchwald_c5 Forcing Conditions buchwald_c5->final_product

Caption: Sequential functionalization of this compound.

Comparison of Synthetic Methods

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling quinazoline This compound snar_c4 C4-Functionalization (High Yield, Mild) quinazoline->snar_c4 Amines, Alkoxides, Thiols snar_c2 C2-Functionalization (Moderate Yield, Harsher) quinazoline->snar_c2 Stronger Nucleophiles, Higher Temp. suzuki Suzuki (C-C) quinazoline->suzuki Boronic Acids buchwald Buchwald-Hartwig (C-N) quinazoline->buchwald Amines sonogashira Sonogashira (C-C, alkyne) quinazoline->sonogashira Terminal Alkynes snar_c5 C5-Functionalization (Not feasible)

Caption: Overview of functionalization methods for this compound.

Conclusion

The functionalization of this compound offers a rich field for the synthesis of novel compounds with potential applications in drug discovery. The choice of synthetic method depends on the desired substituent and the target position.

  • For C4 functionalization , Nucleophilic Aromatic Substitution is generally the most straightforward and high-yielding method, particularly for the introduction of amines, alkoxides, and thiols.

  • For C2 functionalization , both SNAr (under more forcing conditions) and palladium-catalyzed cross-coupling reactions are viable options. The choice will depend on the desired bond type (C-N vs. C-C).

  • For C5 functionalization , palladium-catalyzed cross-coupling reactions are the methods of choice, as this position is unreactive towards SNAr.

A sequential approach, often initiating with an SNAr at the C4 position followed by palladium-catalyzed reactions at C2 and C5, provides a powerful strategy for the synthesis of fully elaborated, trisubstituted quinazolines. This guide provides a framework for researchers to make informed decisions in designing synthetic routes to novel quinazoline derivatives. Further optimization of reaction conditions will likely be necessary for specific substrate and coupling partner combinations.

References

Safety Operating Guide

Proper Disposal of 2,4,5-Trichloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 2,4,5-Trichloroquinazoline. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this halogenated heterocyclic compound in accordance with best practices and regulatory considerations. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of chlorinated organic compounds, direct contact and inhalation must be avoided.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Ventilation All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection Protocol

Proper segregation of hazardous waste at the source is paramount to ensure safe handling and compliant disposal.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chlorinated organic compounds.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its solid or solution state. Do not use abbreviations.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in the designated container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container. Do not mix with non-halogenated solvent waste streams unless compatibility has been confirmed.

  • Keep Container Closed: The waste container must be kept securely sealed at all times, except when actively adding waste.

Disposal Operational Plan

The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal company. High-temperature incineration is the preferred final destruction method for halogenated organic compounds.

Disposal Workflow:

G start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Labeled Halogenated Waste Container ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) or Licensed Disposal Vendor store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup handover Handover to Certified Waste Disposal Personnel schedule_pickup->handover end End: Compliant Disposal handover->end

Disposal workflow for this compound.

Quantitative Data and Regulatory Information

Chemical and Regulatory Data Summary:

ParameterInformation
Chemical Name This compound
Appearance (reported for similar compounds) Likely a solid at room temperature.
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal company.
EPA Hazardous Waste Codes (Likely Applicable) F001/F002: If in a spent solvent mixture. As a discarded commercial chemical product, it could potentially be classified as a U-listed waste if it meets toxicity, ignitability, corrosivity, or reactivity criteria, though a specific listing is not available. Halogenated organic compounds are broadly regulated.
Incompatible Materials Strong oxidizing agents.[1]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Experimental Protocols: Waste Preparation for Disposal

As on-site chemical degradation of this compound is not recommended without validated procedures and specialized equipment, the primary "experimental protocol" involves the safe preparation of the waste for collection by a professional disposal service.

Protocol for Preparing Waste for Disposal:

  • Objective: To safely containerize and label all waste streams containing this compound for professional disposal.

  • Materials:

    • Designated hazardous waste container (compatible with chlorinated organics).

    • Hazardous waste labels.

    • Personal Protective Equipment (PPE) as specified in Section 1.

    • Chemical fume hood.

  • Procedure:

    • Perform all operations within a chemical fume hood.

    • Ensure all PPE is correctly worn.

    • Carefully transfer solid waste (e.g., residual compound, contaminated weighing boats, pipette tips) into the designated solid waste container.

    • Carefully pour liquid waste containing this compound into the designated liquid waste container. Use a funnel to prevent spills.

    • Do not overfill the container; a general rule is to not exceed 80% capacity.

    • Securely close the container lid.

    • Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the wipe as solid hazardous waste.

    • Affix a completed hazardous waste label to the container, including the full chemical name and estimated quantities of all components.

    • Store the sealed and labeled container in a designated satellite accumulation area away from incompatible materials.

    • Follow institutional procedures to request a waste pickup from your Environmental Health and Safety (EHS) department or the contracted hazardous waste vendor.

Disclaimer: This guide is intended for informational purposes and is based on general principles for handling hazardous halogenated organic compounds. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. If a Safety Data Sheet (SDS) for this compound becomes available, its specific recommendations should be followed.

References

Essential Safety and Operational Guide for Handling 2,4,5-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 2,4,5-Trichloroquinazoline, tailored for researchers, scientists, and professionals in drug development. Given the absence of specific data for this compound, the recommendations are based on best practices for handling hazardous chlorinated heterocyclic compounds and information from structurally similar chemicals.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[1][3][4] Always inspect gloves for integrity before use and wash them before removal. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a pair of heavy-duty, chemically resistant outer gloves.[2]
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-resistant lab coat should be worn for all procedures.[2] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available or if there is a potential for exposure limits to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[5]

II. Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately.[6][7][8] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[6][7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek medical attention if irritation persists.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7][8]

III. Safe Handling and Storage Protocol

Preparation and Engineering Controls:

  • Verify Engineering Controls: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]

  • Assemble PPE: Confirm that all necessary PPE is available and in good condition.[1]

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound is not available, review the SDS for similar chlorinated compounds to be aware of potential hazards.[6][7][8]

Handling Procedure:

  • Work in a Fume Hood: Conduct all weighing and handling of the compound within a certified chemical fume hood.[1][5]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[9]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][9]

IV. Spill Management and Disposal Plan

Spill Management:

  • Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.[9][10]

  • Don PPE: Before cleaning, put on the full PPE as described in Section I.[10]

  • Containment:

    • Solid Spills: Gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash to avoid raising dust.[9]

    • Liquid Spills: Use a chemical spill kit with absorbent materials to contain the liquid.[10]

  • Cleanup: Carefully collect the absorbed material and spilled substance into a suitable, labeled container for disposal.[6][9][10] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

  • Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[10]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound must be segregated from non-hazardous and other types of chemical waste. Specifically, keep halogenated waste separate from non-halogenated organic waste streams.[10]

  • Waste Containers:

    • Solid Waste: Collect all solid waste (e.g., excess compound, contaminated wipes, and PPE) in a dedicated, leak-proof, and puncture-resistant container labeled as "Hazardous Waste" and "Halogenated Organic Waste".[10]

    • Liquid Waste: Collect liquid waste in a compatible, sealed container, also clearly labeled.[10]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not dispose of the chemical down the drain.[1]

V. Experimental Workflow and Safety Logic

The following diagram illustrates the general workflow for handling this compound, emphasizing safety checkpoints.

Handling Workflow for this compound A Preparation - Verify fume hood - Inspect PPE - Review safety info B Handling - Weigh in fume hood - Avoid dust/contact A->B C Experimentation B->C H Spill Event B->H J First Aid B->J D Decontamination - Clean workspace - Decontaminate equipment C->D C->H C->J E Waste Collection - Segregate waste - Label containers D->E F Storage - Tightly sealed - Cool, dry, ventilated E->F Store unused material G Disposal - Contact EHS - Follow regulations E->G Dispose of waste I Spill Response - Evacuate & Secure - Don PPE - Contain & Clean H->I I->E K Emergency Response - Follow first aid protocol - Seek medical attention J->K

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trichloroquinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,5-Trichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.